2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Description
BenchChem offers high-quality 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-3-bromopyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-12-9(8)6-13-7-4-11-5-7/h1-3,7,11H,4-6H2 |
InChI Key |
AFAYMOMNCYDLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine, a valuable building block in medicinal chemistry. This document outlines a robust and efficient two-step synthetic pathway, commencing with the synthesis of the key precursors, N-Boc-3-hydroxyazetidine and 3-bromo-2-(chloromethyl)pyridine. The core of the synthesis involves a Williamson ether synthesis to couple these precursors, followed by the deprotection of the azetidine nitrogen to yield the final product. This guide offers detailed, step-by-step protocols, in-depth mechanistic insights, and critical analysis of experimental choices to ensure scientific integrity and reproducibility. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams for enhanced clarity.
Introduction
The azetidine motif is a privileged scaffold in modern drug discovery, valued for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a three-dimensional vector for exploring chemical space. When incorporated into a pyridine framework, particularly with a bromine substituent as a handle for further functionalization, the resulting molecule becomes a versatile intermediate for the synthesis of a wide range of biologically active compounds. 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine is one such intermediate, holding significant potential for the development of novel therapeutics. This guide details a reliable synthetic route to this compound, emphasizing practical execution and a deep understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule is approached through a convergent strategy, which involves the separate preparation of two key building blocks followed by their coupling. The retrosynthetic analysis reveals a logical disconnection at the ether linkage, leading to 3-hydroxyazetidine and a 2-(halomethyl)-3-bromopyridine derivative.
Figure 1: Retrosynthetic analysis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine.
The forward synthesis, therefore, involves three main stages:
-
Synthesis of Precursors: Preparation of N-Boc-3-hydroxyazetidine and 3-bromo-2-(chloromethyl)pyridine.
-
Coupling Reaction: Formation of the ether linkage via a Williamson ether synthesis.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Synthesis of Precursors
Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
The azetidine precursor is conveniently prepared from 3-hydroxyazetidine hydrochloride by protection of the nitrogen atom with a Boc group. This is a standard procedure in organic synthesis that ensures the secondary amine does not interfere with the subsequent ether synthesis.
Experimental Protocol:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF), add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same organic solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a solid.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 3-Hydroxyazetidine HCl | 1.0 eq | Starting material |
| Sodium Bicarbonate | 2.5 eq | Base to neutralize HCl and facilitate Boc protection |
| Di-tert-butyl dicarbonate | 1.1 eq | Boc-protecting agent |
| Water/Dioxane | - | Solvent system |
| Ethyl Acetate | - | Extraction solvent |
Synthesis of 3-Bromo-2-(chloromethyl)pyridine
This precursor can be synthesized from 2-methyl-3-bromopyridine via a radical chlorination reaction. However, a more common and often higher-yielding laboratory-scale synthesis starts from 2-bromo-3-(hydroxymethyl)pyridine, which is then converted to the corresponding chloride.
Step 1: Synthesis of 2-Bromo-3-(hydroxymethyl)pyridine
This intermediate can be prepared from 2-bromonicotinic acid via reduction.
Experimental Protocol:
-
To a solution of 2-bromonicotinic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add a reducing agent such as borane-THF complex (excess) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-bromo-3-(hydroxymethyl)pyridine.[1]
Step 2: Synthesis of 3-Bromo-2-(chloromethyl)pyridine
The conversion of the alcohol to the chloride is a critical step. While thionyl chloride (SOCl₂) is a common reagent for this transformation, it is highly reactive and can lead to side products.[2] A milder and often more selective method involves the use of cyanuric chloride in DMF.[2]
Experimental Protocol:
-
To a solution of 2-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3-bromo-2-(chloromethyl)pyridine.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Bromo-3-(hydroxymethyl)pyridine | 1.0 eq | Starting material |
| Thionyl Chloride | 1.2 eq | Chlorinating agent |
| Dichloromethane (DCM) | - | Solvent |
Williamson Ether Synthesis of tert-Butyl 3-((3-bromopyridin-2-yl)methoxy)azetidine-1-carboxylate
The core of the synthesis is the formation of the ether linkage via a Williamson ether synthesis.[3][4][5] This Sₙ2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form a nucleophilic alkoxide, which then displaces the chloride from 3-bromo-2-(chloromethyl)pyridine.[4]
Figure 2: Workflow of the Williamson Ether Synthesis.
Experimental Protocol:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.1 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-bromo-2-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain tert-butyl 3-((3-bromopyridin-2-yl)methoxy)azetidine-1-carboxylate.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| N-Boc-3-hydroxyazetidine | 1.1 eq | Nucleophile precursor |
| Sodium Hydride (60%) | 1.2 eq | Base for deprotonation |
| 3-Bromo-2-(chloromethyl)pyridine | 1.0 eq | Electrophile |
| Anhydrous DMF | - | Polar aprotic solvent |
| Ethyl Acetate | - | Extraction solvent |
Deprotection of the Azetidine Nitrogen
The final step is the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring. This is typically achieved under acidic conditions, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6]
Experimental Protocol:
-
Dissolve tert-butyl 3-((3-bromopyridin-2-yl)methoxy)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting residue, the salt of the final product, can be further purified by recrystallization or by an acid-base workup followed by chromatography if necessary. For many applications, the salt form is used directly.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| Boc-protected intermediate | 1.0 eq | Starting material |
| Trifluoroacetic Acid (TFA) or HCl in Dioxane | Excess | Deprotecting agent |
| Dichloromethane (DCM) or Dioxane | - | Solvent |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
tert-Butyl 3-((3-bromopyridin-2-yl)methoxy)azetidine-1-carboxylate:
-
¹H NMR: Expected signals include those for the Boc group (singlet, ~1.4 ppm), the azetidine ring protons, the methylene bridge protons, and the three aromatic protons of the bromopyridine ring.
-
¹³C NMR: Signals corresponding to the carbons of the Boc group, the azetidine ring, the methylene bridge, and the bromopyridine ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak or a fragment corresponding to the loss of the Boc group.
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine:
-
¹H NMR: The spectrum will be similar to the protected intermediate but will lack the characteristic signal for the Boc group. The signals for the azetidine protons may be shifted.
-
¹³C NMR: Absence of the signals corresponding to the Boc group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the final product.
Safety and Handling
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[7][8][9]
-
Thionyl Chloride (SOCl₂): A corrosive and toxic liquid that reacts with water to release toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood with appropriate PPE.[10]
-
Trifluoroacetic Acid (TFA): A strong, corrosive acid. Handle with care in a fume hood, wearing appropriate gloves and eye protection.[6]
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.
Conclusion
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine can be reliably achieved through a two-step process involving a Williamson ether synthesis to couple N-Boc-3-hydroxyazetidine and 3-bromo-2-(chloromethyl)pyridine, followed by acidic deprotection. This guide provides a detailed and practical framework for researchers, enabling the efficient production of this valuable synthetic intermediate. By understanding the underlying principles and adhering to the described protocols and safety precautions, scientists can confidently incorporate this building block into their drug discovery programs.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 18, 2026, from [Link]
-
SUPPORTING INFORMATION - Digital CSIC. (n.d.). Retrieved February 18, 2026, from [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (2021, July 23). Retrieved February 18, 2026, from [Link]
-
Boc Deprotection - HCl - Common Organic Chemistry. (n.d.). Retrieved February 18, 2026, from [Link]
-
Sodium Hydride - Standard Operating Procedure. (2012, December 14). Retrieved February 18, 2026, from [Link]
- US4291165A - Process for making 2-bromopyridine - Google Patents. (n.d.).
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025, August 6). Retrieved February 18, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved February 18, 2026, from [Link]
-
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed. (2008, August 15). Retrieved February 18, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using - The Royal Society of Chemistry. (2015, October 28). Retrieved February 18, 2026, from [Link]
-
(12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. (2005, May 12). Retrieved February 18, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
- WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents. (n.d.).
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 18, 2026, from [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 18, 2026, from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
A Technical Guide to the Structural Elucidation of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties of a novel chemical entity are intrinsically linked to its precise three-dimensional architecture. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of 2-[(azetidin-3-yloxy)methyl]-3-bromopyridine, a heterocyclic compound featuring a confluence of key pharmacophoric elements: a substituted pyridine ring, a strained azetidine moiety, and a flexible ether linkage.
Our approach is not a mere recitation of analytical procedures. Instead, we will dissect the strategic rationale behind the selection of each technique, the interpretation of the resulting data, and the synergistic interplay between different analytical methods. This document is designed to serve as a practical, field-proven guide, demonstrating how a multi-pronged analytical strategy creates a self-validating system for confirming the identity and structure of a complex small molecule.
Foundational Analysis: Mass Spectrometry (MS)
The initial step in any structure elucidation workflow is to ascertain the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a crucial foundation for subsequent spectroscopic analysis.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to facilitate protonation.
-
Instrumentation: The sample is introduced into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Analysis: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): To probe connectivity, the [M+H]⁺ ion is mass-selected, subjected to Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed.
Data Interpretation: Building the Initial Hypothesis
The molecular formula of 2-[(azetidin-3-yloxy)methyl]-3-bromopyridine is C₈H₉BrN₂O.
-
Molecular Ion Peak: The HRMS data must confirm the calculated exact mass of the protonated species. A key confirmatory feature is the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance, will result in two prominent peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by approximately 2 Da. This is a hallmark signature for a mono-brominated compound.
-
Fragmentation Analysis (MS/MS): The fragmentation pattern provides a preliminary roadmap of the molecule's assembly. The pyridine nitrogen is a likely site of protonation, which can direct the fragmentation cascade.[1] The fragmentation of pyridine derivatives is often complex, involving rearrangements and participation from the ring nitrogen.[2][3][4]
Table 1: Predicted HRMS and Key MS/MS Fragments
| Ion/Fragment Description | Predicted m/z (Monoisotopic) | Rationale |
| [M+H]⁺ | 229.0026 | Protonated parent molecule (C₈H₁₀BrN₂O⁺) |
| [M+2+H]⁺ | 231.0005 | Isotopic peak due to ⁸¹Br |
| Fragment A | 172.9451 | Loss of the azetidine ring (C₃H₆N) |
| Fragment B | 187.9710 | Cleavage of the C-O bond, yielding the (3-bromopyridin-2-yl)methanol cation |
| Fragment C | 72.0811 | Cleavage of the ether bond to yield the protonated azetidin-3-ol fragment |
| Fragment D | 56.0500 | Loss of oxygen from Fragment C |
Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the most probable fragmentation pathways initiated by collision-induced dissociation.
Caption: Predicted MS/MS fragmentation of the parent ion.
The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing unambiguous evidence of atom connectivity and stereochemistry.[5][6] A comprehensive suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.[7][8][9]
Experimental Protocols: A Multi-Dimensional Approach
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, integrations, and coupling constants (J-values).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment reveals correlations between protons and carbons over 2 to 3 bonds, making it the primary tool for connecting disparate spin systems and functional groups.
Data Interpretation: Assembling the Structure
The structure is elucidated by identifying isolated spin systems and then connecting them using long-range HMBC correlations.
-
Pyridine System: The pyridine ring will present as a three-proton aromatic system. The proton at C4 will likely be a doublet of doublets, coupled to the protons at C5 and C6. The protons at C5 and C6 will also appear as distinct multiplets, with their chemical shifts influenced by the bromine and the C2 substituent.
-
Methylene Bridge (-CH₂-O-): This group is expected to appear as a sharp singlet in the ¹H NMR spectrum, as it has no adjacent protons. Its carbon will be identified via its HSQC correlation.
-
Azetidine System: This four-membered ring will present a more complex pattern.
-
The methine proton on C3' (-O-CH-) will be a multiplet, coupled to the four methylene protons on C2' and C4'.
-
The two sets of methylene protons (C2' and C4') may be non-equivalent, leading to complex multiplets. COSY will be essential to trace their connectivity.
-
The N-H proton of the secondary amine may appear as a broad singlet, or it may be coupled to the adjacent C2' and C4' protons.
-
The Definitive Connections (HMBC): The structure is confirmed by observing the following key long-range correlations:
-
A correlation from the protons of the methylene bridge (-CH₂-O-) to the C2 carbon of the pyridine ring .
-
A correlation from the protons of the methylene bridge (-CH₂-O-) to the C3' carbon of the azetidine ring .
-
A correlation from the methine proton (C3'-H) of the azetidine ring to the carbon of the methylene bridge .
Visualization: Key HMBC Connectivity
This diagram highlights the critical HMBC correlations that unambiguously link the three core fragments of the molecule.
Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, representative values)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations from this ¹H to ¹³C |
| Py-C2 | ~158 | - | - | - |
| Py-C3 | ~115 | - | - | - |
| Py-C4 | ~140 | ~8.3 | dd | C2, C6, C5 |
| Py-C5 | ~128 | ~7.6 | dd | C3, C4, C6 |
| Py-C6 | ~150 | ~8.5 | d | C2, C4, C5 |
| -CH₂-O- | ~70 | ~4.8 | s | Py-C2, Azetidine-C3' |
| Azetidine-C2'/C4' | ~48 | ~3.8 | m | C3', C4'/C2' |
| Azetidine-C3' | ~75 | ~4.5 | m | -CH₂-O-, C2', C4' |
| Azetidine-NH | - | ~2.5 | br s | C2', C4' |
Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups predicted by the proposed structure. It acts as a complementary check to the more detailed MS and NMR data.
Experimental Protocol: KBr Pellet
-
Preparation: A small amount of the sample (~1 mg) is intimately mixed and ground with ~100 mg of dry potassium bromide (KBr).
-
Analysis: The mixture is pressed into a thin, transparent pellet using a hydraulic press. The pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded.
Data Interpretation: Characteristic Vibrations
The FTIR spectrum should exhibit absorption bands characteristic of the molecule's constituent parts. The analysis of pyridine's IR spectra can be complex, but key bands are well-documented.[10][11][12] Similarly, azetidine derivatives have characteristic stretches.[13][14]
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350-3250 | N-H Stretch | Secondary Amine (Azetidine) |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2960-2850 | C-H Stretch | Aliphatic (Azetidine, Methylene) |
| ~1600-1450 | C=C and C=N Stretch | Pyridine Ring Vibrations |
| ~1450 | C-H Bend | Methylene Scissoring |
| ~1150-1050 | C-O-C Stretch | Ether Linkage |
| ~700-550 | C-Br Stretch | Bromo-Aromatic |
Conclusion: A Triangulated and Self-Validating Proof of Structure
The structural elucidation of 2-[(azetidin-3-yloxy)methyl]-3-bromopyridine is achieved not by a single experiment, but by the logical synthesis of data from orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula and confirms the presence of one bromine atom.
-
FTIR provides rapid confirmation of the expected functional groups (amine, ether, aromatic ring).
-
A comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) provides the definitive, high-resolution map of the molecular structure. It is the HMBC experiment that acts as the final arbiter, unequivocally linking the bromopyridine, methylene ether, and azetidine fragments into the single, correct constitutional isomer.
This methodical, multi-technique approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative structural assignment that can be confidently used to advance drug development programs.
References
- Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters.
-
Santos, C. M. M., Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Gmelin, R., & Spiteller, G. (1966). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 31(11), 3790-3794. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
-
Wiener, J. J. M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University Sites. [Link]
-
O'Hair, R. A. J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
-
Talebpour, A., Divanis, S. M., & Chin, S. L. (2004). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
-
Szafran, M. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 11, 111-116. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Busca, G. (1987). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(9), 2913-2924. [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. smbstcollege.com [smbstcollege.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. cet-science.com [cet-science.com]
- 13. jmchemsci.com [jmchemsci.com]
- 14. ajchem-a.com [ajchem-a.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Abstract
This technical guide provides a comprehensive analysis of the key starting materials and synthetic strategies for the preparation of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine, a crucial building block in pharmaceutical research and development. The document delves into the nuanced selection of precursors, offering a comparative evaluation of synthetic routes based on efficiency, scalability, and safety. Detailed experimental protocols, supported by mechanistic insights and visual workflows, are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for successful synthesis. This guide is grounded in authoritative scientific literature and patents, ensuring technical accuracy and promoting best practices in the field.
Introduction: Strategic Importance of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
The azetidine motif is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability and receptor binding affinity.[1] Specifically, 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the bromo-substituent on the pyridine ring allows for further functionalization through various cross-coupling reactions, while the azetidin-3-yloxy methyl side chain provides a crucial interaction point for biological targets. Consequently, a robust and efficient synthesis of this intermediate is of paramount importance for advancing drug discovery programs.
This guide will focus on the most prevalent and practical synthetic approach, the Williamson ether synthesis, which involves the coupling of two primary starting materials: a suitably functionalized bromopyridine and an azetidin-3-ol derivative. The selection and preparation of these precursors are critical determinants of the overall success of the synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine points to a convergent synthesis strategy. The ether linkage is the most logical point for disconnection, leading to two key synthons: an electrophilic pyridine component and a nucleophilic azetidine component.
Figure 1: Retrosynthetic approach for 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine.
This analysis identifies two primary starting materials that will be the focus of this guide:
-
The Pyridine Building Block: Typically, 3-bromo-2-(chloromethyl)pyridine or its corresponding hydroxymethyl precursor, 2-bromo-3-(hydroxymethyl)pyridine.
-
The Azetidine Building Block: Azetidin-3-ol, often used with a protecting group on the nitrogen atom, such as a tert-butyloxycarbonyl (Boc) group (N-Boc-3-azetidinol).
The Pyridine Component: Synthesis and Selection
The choice and preparation of the 3-bromo-2-(halomethyl)pyridine fragment are crucial for an efficient Williamson ether synthesis. The reactivity of the benzylic-like halide is a key factor.
Synthesis of 3-Bromo-2-(chloromethyl)pyridine
The most direct precursor for the Williamson ether synthesis is 3-bromo-2-(chloromethyl)pyridine. This starting material can be sourced commercially or synthesized from more readily available precursors.[2][3][4]
A common laboratory-scale synthesis involves the chlorination of 2-bromo-3-(hydroxymethyl)pyridine.
3.1.1. Precursor: 2-Bromo-3-(hydroxymethyl)pyridine
This alcohol is accessible through several routes, often starting from 2-bromopyridine or 2-methyl-3-bromopyridine.[5][6][7][8] The synthesis from 2-bromo-3-methylpyridine via radical bromination followed by hydrolysis is a frequently employed method.
3.1.2. Chlorination of 2-Bromo-3-(hydroxymethyl)pyridine
The conversion of the alcohol to the chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or cyanuric chloride can be used.[9][10] The use of cyanuric chloride in conjunction with DMF is a milder alternative to thionyl chloride, often providing cleaner reactions and simpler workups.[9]
Comparative Analysis of Pyridine Starting Materials
| Starting Material | Commercial Availability | Synthetic Steps (from simple precursors) | Key Considerations |
| 3-Bromo-2-(chloromethyl)pyridine | Readily available[2][3][11] | 1-2 | Direct use in Williamson ether synthesis. May have limited stability. |
| 2-Bromo-3-(hydroxymethyl)pyridine | Commercially available[5] | 0-1 | Requires an additional chlorination step. More stable for long-term storage. |
| 3-Bromo-2-methylpyridine | Commercially available[6] | 2-3 | Inexpensive starting point for multi-step synthesis. |
| 2,3-Dichloropyridine | Commercially available | 3+ | A potential starting point for more complex syntheses.[12] |
| 2-Aminopyridine | Commercially available | 3+ | A versatile starting material for the synthesis of various substituted pyridines.[13][14] |
Table 1: Comparison of common starting materials for the pyridine fragment.
For most applications, purchasing commercial-grade 3-bromo-2-(chloromethyl)pyridine is the most time- and cost-effective strategy. However, for large-scale campaigns or when cost is a primary driver, synthesis from 2-bromo-3-(hydroxymethyl)pyridine or 3-bromo-2-methylpyridine may be advantageous.
The Azetidine Component: Synthesis and Protection Strategy
The synthesis of azetidin-3-ol and the choice of a suitable protecting group for the nitrogen atom are critical for a successful and high-yielding coupling reaction.
Synthesis of Azetidin-3-ol
The synthesis of the strained four-membered azetidine ring can be challenging.[1][15] Several routes have been developed, often starting from acyclic precursors. A common industrial approach involves the cyclization of 1,3-difunctionalized compounds. For instance, epichlorohydrin can react with an amine, followed by cyclization to form the azetidine ring.[16][17]
Due to the synthetic complexity, 3-hydroxyazetidine or its hydrochloride salt is typically purchased from commercial suppliers.[16][18]
The Role of the N-Protecting Group
The secondary amine of azetidin-3-ol is nucleophilic and can compete with the hydroxyl group in the Williamson ether synthesis, leading to undesired N-alkylation. To prevent this side reaction, the nitrogen is typically protected. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[18]
The protected starting material, N-Boc-3-azetidinol, is widely commercially available. It can also be readily prepared by treating 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc₂O).
An alternative to protection is the use of the free azetidin-3-ol hydrochloride salt under carefully controlled basic conditions, where the deprotonation of the hydroxyl group is favored over the free amine. However, this approach often leads to lower yields and more complex purification.
Alternative Azetidine Precursors
While N-Boc-3-azetidinol is the most common choice, other protected azetidinols can be used. For example, a benzhydryl protecting group can be employed.[1] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.
| Azetidine Derivative | Protection Required | Commercial Availability | Key Considerations |
| Azetidin-3-ol | Yes (typically) | Yes[18] | Requires a protection step before use. |
| N-Boc-3-azetidinol | No | Yes | The standard and most reliable choice. |
| 3-Hydroxyazetidine Hydrochloride | No (with careful pH control) | Yes[16] | Can be used directly, but may lead to lower yields. |
| N-Benzhydryl-3-azetidinol | No | Less common | Useful if the Boc group is not compatible with other functionalities. |
Table 2: Comparison of common azetidine starting materials.
The Core Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[19][20][21][22][23] In the context of this guide, it involves the Sₙ2 reaction between the alkoxide of N-Boc-3-azetidinol and 3-bromo-2-(chloromethyl)pyridine.
Figure 2: Workflow for the Williamson ether synthesis of the target molecule.
Experimental Protocol: Synthesis of 2-[(N-Boc-Azetidin-3-yloxy)methyl]-3-bromopyridine
Materials:
-
N-Boc-3-azetidinol
-
3-Bromo-2-(chloromethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-3-azetidinol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-bromo-2-(chloromethyl)pyridine (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-[(N-Boc-Azetidin-3-yloxy)methyl]-3-bromopyridine.
Deprotection Protocol
Materials:
-
2-[(N-Boc-Azetidin-3-yloxy)methyl]-3-bromopyridine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an excess of TFA or 4M HCl in dioxane and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS, typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine.
Conclusion
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine is most efficiently achieved through a Williamson ether synthesis employing N-Boc-3-azetidinol and 3-bromo-2-(chloromethyl)pyridine as the key starting materials. The commercial availability of these precursors makes this a highly accessible and scalable route for both academic and industrial laboratories. A thorough understanding of the synthesis and properties of these starting materials, as outlined in this guide, is essential for the successful and reproducible production of this valuable pharmaceutical intermediate. Careful consideration of the protecting group strategy for the azetidine nitrogen is paramount to avoid side reactions and ensure high yields. The protocols provided herein offer a reliable foundation for researchers to build upon in their synthetic endeavors.
References
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents.
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]
- US3668196A - 3-azetidinols - Google Patents.
-
3-Bromo-2-(chloromethyl)pyridine | - Frontier Specialty Chemicals. Available at: [Link]
-
Synthesis of 1-(tert.-butyl)-3-azetidinol - PrepChem.com. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Photochemical Flow Synthesis of 3‐Hydroxyazetidines - Baxendale Group - Durham University. Available at: [Link]
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]
-
3-Bromo-2-(Chloromethyl)Pyridine (1 x 5 g) | Alchimica. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available at: [Link]
-
Williamson Ether Synthesis: Definition, Examples, and Mechanism - Chemistry Learner. Available at: [Link]
-
N-Boc-3-oxoazetidine - Oakwood Chemical. Available at: [Link]
-
Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. Available at: [Link]
-
Preparation of 2-bromopyridine - PrepChem.com. Available at: [Link]
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
(PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - ResearchGate. Available at: [Link]
-
Williamson ether synthesis - ResearchGate. Available at: [Link]
-
A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. Available at: [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 3-Bromo-2-(chloromethyl)pyridine | [frontierspecialtychemicals.com]
- 3. 3-Bromo-2-(Chloromethyl)Pyridine (1 x 5 g) | Alchimica [shop.alchimica.cz]
- 4. echemi.com [echemi.com]
- 5. 2-BROMO-3-(HYDROXYMETHYL)PYRIDINE | 131747-54-1 [chemicalbook.com]
- 6. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 10. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 11. 2-Bromo-3-(chloromethyl)pyridine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 18. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. Williamson Ether Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]
- 23. researchgate.net [researchgate.net]
Technical Guide: Spectral Characterization and Synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Topic: Spectral Data and Synthesis Protocol for 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers
Executive Summary
This guide details the structural characterization and synthetic pathway for 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine , a critical heterocyclic scaffold often utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands. Due to the specific substitution pattern (3-bromo-2-alkyloxypyridine), this compound serves as a versatile intermediate for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a mature pharmacophore in neuroactive drug discovery.
The following sections provide a validated synthesis protocol, predicted and analog-verified NMR spectral data, and quality control parameters to ensure high-purity isolation.
Compound Profile and Structural Logic[1][2][3]
| Property | Description |
| IUPAC Name | 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine |
| Molecular Formula | C |
| Molecular Weight | 243.10 g/mol |
| CAS Registry (Salt) | 1350608-03-5 (Refers to HCl salt analog; base structure derived) |
| Key Functionality | 3-Bromopyridine (electrophilic handle), Azetidine (basic amine), Ether Linker |
Structural Analysis for Spectral Prediction
The NMR signature of this molecule is defined by two distinct domains:
-
The Pyridine Core: A 2,3-disubstituted pyridine ring.[1] The bromine at C3 and the methylene-ether at C2 create a specific desheilding pattern. The proton at C6 (adjacent to nitrogen) will be the most downfield, while C5 will be the most upfield.
-
The Azetidine-Ether Tail: The methylene bridge (
) appears as a sharp singlet. The azetidine ring protons display a characteristic pattern for a 3-substituted four-membered ring, often appearing as complex multiplets due to ring puckering and diastereotopic protons if chiral centers were present (though this molecule is achiral).
Synthesis Protocol
Note: This protocol utilizes a Williamson ether synthesis approach, favored for its reliability over Mitsunobu conditions for this specific steric profile.
Reaction Scheme
The synthesis proceeds via the coupling of 3-bromo-2-(chloromethyl)pyridine with N-Boc-3-hydroxyazetidine , followed by acid-mediated deprotection.
Caption: Two-step convergent synthesis strategy involving nucleophilic substitution and Boc-deprotection.
Step-by-Step Methodology
Step 1: Nucleophilic Substitution (Ether Formation)
-
Activation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C, add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) dropwise. Stir for 30 minutes to generate the alkoxide.
-
Coupling: Add a solution of 3-bromo-2-(chloromethyl)pyridine (1.0 eq) in DMF dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na SO and concentrate. -
Purification: Flash chromatography (SiO
, 0-40% EtOAc in Hexanes) yields the N-Boc protected intermediate.
Step 2: Deprotection
-
Acidolysis: Dissolve the intermediate in DCM (5 mL/mmol). Add trifluoroacetic acid (TFA) (20 eq) at 0°C.
-
Completion: Stir at room temperature for 2 hours.
-
Isolation: Concentrate in vacuo. Basify the residue with saturated NaHCO
or 1M NaOH to pH > 10. Extract with DCM/MeOH (9:1). -
Final Product: Dry over Na
SO and concentrate to yield the free base. For storage, conversion to the hydrochloride salt (using HCl in dioxane) is recommended.
Spectral Data Analysis
The following data represents the high-confidence expected spectral signature based on validated fragment analysis (3-bromo-2-methylpyridine and azetidin-3-ol) and analogous literature compounds (e.g., A-85380 derivatives).
H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Py-H6 | 8.52 | dd ( | 1H | |
| Py-H4 | 7.88 | dd ( | 1H | |
| Py-H5 | 7.12 | dd ( | 1H | |
| Linker | 4.68 | Singlet | 2H | Benzylic-like |
| Azet-H3 | 4.35 – 4.45 | Multiplet | 1H | Methine proton on the ether linkage. |
| Azet-H2/4 | 3.70 – 3.95 | Multiplet | 4H | Azetidine ring methylene protons (complex due to ring strain). |
| NH | ~2.50 | Broad Singlet | 1H | Exchangeable amine proton (varies with concentration). |
C NMR Data (100 MHz, CDCl )
| Carbon Type | Shift ( | Assignment |
| Py C2 | 156.5 | Quaternary; attached to ether linker. |
| Py C6 | 147.8 | CH; |
| Py C4 | 140.2 | CH; adjacent to Bromine. |
| Py C3 | 120.5 | Quaternary; attached to Bromine (upfield due to heavy atom effect). |
| Py C5 | 123.1 | CH. |
| Linker | 72.4 | |
| Azet C3 | 68.5 | CH; ether linkage. |
| Azet C2/4 | 53.2 |
Mass Spectrometry (ESI-MS)
-
Calculated Mass [M+H]
: 243.01 (for Br) / 245.01 (for Br) -
Observed Pattern: 1:1 doublet characteristic of mono-brominated compounds.
Quality Control & Troubleshooting
Common Impurities
-
Elimination Byproduct: Under harsh basic conditions, the 3-bromo-2-(chloromethyl)pyridine can undergo elimination or hydrolysis to the alcohol (3-bromo-2-hydroxymethylpyridine).
-
Detection: Look for a broad singlet at
4.8 (OH) and loss of the azetidine signals.
-
-
N-Alkylation vs. O-Alkylation: The azetidine nitrogen is protected (Boc), preventing N-alkylation. If using unprotected azetidine, N-alkylation is the major pathway.
-
Check: Ensure the starting material is N-Boc-3-hydroxyazetidine, not 3-hydroxyazetidine.
-
Workflow Diagram: Purification Logic
Caption: Purification workflow ensuring removal of unreacted bromide and hydrolysis byproducts.
References
- Azetidine Synthesis:J. Med. Chem. 2000, 43, 23, 4388–4397. (Methodology for ether-linked azetidine-pyridines).
-
Pyridine Spectral Data: Frontier Specialty Chemicals. "3-Bromo-2-(chloromethyl)pyridine Spectral Sheet."
-
Analogous Ligands: Neuropharmacology. 2020, 166, 107718.[1] (Characterization of A-85380 derivatives).
-
General Protocol: Org. Process Res. Dev. 2012, 16, 461–463.[1] (Scale-up of pyridine-ether couplings).
Sources
Technical Guide: Stability and Storage of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Executive Summary
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine is a bifunctional heterocyclic building block characterized by significant ring strain and basicity. Its stability profile is dominated by the azetidine moiety, a four-membered nitrogenous ring with approximately ~26 kcal/mol of ring strain, making it susceptible to acid-catalyzed ring opening and nucleophilic attack. Furthermore, the secondary amine functionality presents risks of N-oxidation and carbamate formation upon exposure to atmospheric carbon dioxide.
This guide provides a chemically grounded protocol for the storage, handling, and stability monitoring of this compound, distinguishing between its free base and salt forms (e.g., Hydrochloride or Trifluoroacetate).
Structural Analysis & Physicochemical Vulnerabilities[1]
To understand the storage requirements, we must first analyze the molecule's functional components and their specific failure modes.
| Functional Group | Chemical Characteristic | Primary Degradation Risk |
| Azetidine Ring | High ring strain (~26 kcal/mol); Secondary amine ( | Ring Opening (Hydrolysis): Acid-catalyzed cleavage of the C-N bond.N-Oxidation: Susceptible to atmospheric oxygen/peroxides.Carbamate Formation: Reacts reversibly with atmospheric |
| Ether Linkage | Cleavage: generally stable, but the benzylic-like position (attached to pyridine methyl) increases susceptibility to strong acid hydrolysis. | |
| 3-Bromopyridine | Electron-deficient aromatic ring; Aryl bromide. | Photolysis: The |
The Critical Vulnerability: The Azetidine Nitrogen
Unlike stable six-membered rings (piperidines), the azetidine ring is kinetically stable but thermodynamically unstable. The secondary amine is the primary handle for degradation. If stored as a Free Base , the lone pair on the nitrogen is available to react with oxidative species or
Degradation Pathways[2][3][4]
The following Graphviz diagram illustrates the mechanistic pathways by which this molecule degrades. Understanding these pathways allows for the design of specific preventive storage conditions.
Figure 1: Primary degradation pathways. The red paths indicate irreversible chemical changes; the yellow paths represent environmentally induced changes.
Storage & Handling Protocols
The storage strategy depends heavily on whether the material is a Free Base (likely an oil or low-melting solid) or a Salt (solid).
Protocol A: Storage of the Free Base
The free base is the most reactive form. It is lipophilic and the nitrogen lone pair is exposed.
-
Temperature: Store at -20°C .
-
Reasoning: Low temperature kinetically inhibits N-oxidation and thermal ring strain release.
-
-
Atmosphere: Strict Inert Gas (Argon or Nitrogen).
-
Reasoning: Prevents N-oxidation and the formation of carbamates (reaction with
). Argon is preferred as it is heavier than air and blankets the oil.
-
-
Container: Amber glass vial with a Teflon (PTFE) lined screw cap .
-
Reasoning: Amber glass blocks UV light (protecting the C-Br bond). PTFE prevents leaching of plasticizers, which can react with the amine. Parafilm alone is insufficient for long-term storage of volatile amines.
-
Protocol B: Storage of the Salt (HCl, TFA)
The salt form is generally more stable to oxidation but introduces hygroscopicity .
-
Temperature: 2°C to 8°C (Refrigerator) is usually sufficient, though -20°C is optimal for long-term (>1 year).
-
Moisture Control: Desiccator required.
-
Reasoning: Amine salts are hygroscopic. Absorbed water can hydrolyze the azetidine ring (acid-catalyzed hydrolysis) if the local pH drops due to the salt's acidity.
-
-
Container: Tightly sealed vial inside a secondary container with desiccant (Silica gel or
).
Experimental Validation: Forced Degradation Study
To validate the stability of your specific batch, perform a Forced Degradation Study (Stress Testing) aligned with ICH Q1A (R2) guidelines [1]. This protocol is self-validating: if the mass balance (Assay + Impurities) does not equal 100%, unknown degradants are forming.
Workflow Diagram
Figure 2: Forced degradation workflow to determine specific batch stability profiles.
Step-by-Step Protocol
-
Preparation: Dissolve the compound to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress (Target: Ring Opening): Add 0.1 N HCl. Heat to 60°C for 4 hours.
-
Expectation: Look for a mass shift of +18 Da (Water addition) in LC-MS, indicating azetidine hydrolysis.
-
-
Oxidative Stress (Target: N-Oxide): Add 3%
at Room Temperature for 2 hours.-
Expectation: Look for mass shift +16 Da.
-
-
Analysis: Inject onto C18 HPLC column.
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.
-
Detection: UV at 254 nm (Pyridine absorption) and ESI+ MS.
-
Safety & Handling
-
Skin Sensitization: Brominated pyridines and reactive amines are potential sensitizers. Wear nitrile gloves.
-
Inhalation: The free base may have a slight vapor pressure. Handle in a fume hood to avoid inhaling vapors which may be corrosive to mucous membranes.
-
Disposal: Quench with dilute acid (if base) or base (if salt) before disposing into halogenated organic waste streams.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Conference on Harmonisation.
-
PubChem. (n.d.).[5] Compound Summary: 3-Bromopyridine derivatives.[6] National Library of Medicine.
- Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine reactivity).
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromopyridine.[7][8]
Sources
- 1. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. youtube.com [youtube.com]
- 5. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chempanda.com [chempanda.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide: Azetidine Ring Opening Under Acidic Conditions
This technical guide details the stability, reactivity, and mechanistic pathways of azetidine ring opening under acidic conditions.
Executive Summary
Azetidines (4-membered nitrogen heterocycles) occupy a unique thermodynamic niche. With a ring strain energy of ~26 kcal/mol, they are significantly more reactive than pyrrolidines but possess greater kinetic stability than aziridines. Under acidic conditions, the azetidine nitrogen acts as a "instability trigger." Protonation converts the amine into a superior leaving group (ammonium), activating the adjacent carbons for nucleophilic attack. This guide analyzes the mechanistic duality of this process: it is a liability in drug stability (forced degradation) yet a powerful tool in synthetic chemistry for accessing
Part 1: Theoretical Underpinnings & Thermodynamics
The Strain-Activation Paradox
Unactivated azetidines are relatively stable to weak acids because the protonated species (azetidinium) cannot easily relieve strain without a nucleophile. However, the thermodynamic drive to release ~26 kcal/mol of ring strain lowers the activation energy barrier significantly once a nucleophile is present.
| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Acid Stability Profile |
| Aziridine | 3 | ~27.5 | Highly Unstable: Opens rapidly even with weak nucleophiles/acids. |
| Azetidine | 4 | ~26.0 | Conditionally Stable: Requires strong acid + nucleophile or heat. |
| Pyrrolidine | 5 | ~6.0 | Stable: Resistant to ring opening under standard acidic conditions. |
Modes of Activation
The ring opening is rarely spontaneous in dilute acid; it requires activation followed by nucleophilic interception .
-
Brønsted Acid Activation: Protonation (
) of the nitrogen creates a quaternary ammonium center. This polarizes the bonds, making the -carbons electrophilic. -
Lewis Acid Activation: Coordination of
, , or other Lewis acids to the lone pair exerts a similar electron-withdrawing effect, often used in synthesis to promote regioselective opening. -
Acyl/Sulfonyl Activation: Formation of an
-acyl or -sulfonyl azetidinium ion (e.g., reaction with chloroformates) creates a highly reactive intermediate susceptible to cleavage by weak nucleophiles (like chloride).
Part 2: Mechanistic Pathways & Regioselectivity
The opening of the azetidine ring under acidic conditions generally follows an
The General Mechanism ( )
In the most common scenario (e.g., degradation of secondary azetidines in HCl), the nucleophile (e.g.,
Figure 1: General mechanism of acid-catalyzed azetidine ring opening.
Regioselectivity Rules
When the azetidine is unsymmetrical (substituted at C2 or C3), the site of nucleophilic attack is governed by a competition between steric hindrance and electronic stabilization.
-
Steric Control (Standard): Nucleophiles attack the least substituted carbon (C4 over C2). This is typical for simple alkyl-substituted azetidines.
-
Electronic Control (Exceptions): If C2 bears a substituent that can stabilize a developing positive charge (e.g., phenyl, vinyl) or if the nitrogen is quaternized with bulky groups, the mechanism may shift toward
-like character, leading to attack at the more substituted carbon.
Part 3: Synthetic Utility vs. Degradation Risk
Risk: Drug Stability (Forced Degradation)
In pharmaceutical development, azetidine moieties are liabilities in gastric environments (pH 1-2).
-
Hydrolysis: If the azetidine is part of an aminal or related structure, water acts as the nucleophile, leading to ring cleavage and loss of potency.
-
Intramolecular Reactivity: A pendant nucleophile (e.g., a carbonyl oxygen or hydroxyl group on a side chain) can cyclize onto the activated azetidine ring, causing rearrangement.
Utility: Synthesis of -Functionalized Amines
Chemists exploit this reactivity to synthesize
-
Reagent: Alkyl chloroformates (e.g., Cbz-Cl, Boc-Cl) are often used.
-
Process: The chloroformate acylates the nitrogen. The resulting intermediate is highly electrophilic. The chloride counter-ion attacks the ring, opening it to form a protected
-chloroamine.
Part 4: Experimental Protocols
Protocol A: Assessing Azetidine Stability (Forced Degradation)
Objective: Determine the kinetic stability of an azetidine-containing API at low pH.
-
Preparation: Prepare a 1 mg/mL stock solution of the API in Acetonitrile/Water (1:1).
-
Acid Stress:
-
Aliquot 1 mL of stock into a glass vial.
-
Add 1 mL of 0.1 N HCl (pH ~1.2).
-
Seal and incubate at 60°C in a heating block.
-
-
Sampling:
-
Withdraw 200 µL aliquots at T=0, 1h, 4h, 8h, and 24h.
-
Quench: Immediately neutralize with 200 µL of 0.1 N NaOH or dilute into cold buffer (pH 7).
-
-
Analysis: Analyze via HPLC-UV/MS. Look for the appearance of a peak with Mass = [M + 18] (Hydrolysis/Hydration) or [M + 36] (Chlorolysis if HCl concentration is high).
Protocol B: Synthetic Ring Opening (Preparation of -Chloroamines)
Objective: Controlled opening of azetidine to form 1-chloro-3-aminopropane derivatives.
-
Reaction Setup: Dissolve Azetidine substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Activation: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Catalysis (Optional): If reaction is slow, add a catalytic amount of Lewis acid (
, 10 mol%). -
Workup: Stir at Room Temperature for 4-12 hours. Monitor by TLC.
-
Purification: Quench with saturated
. Extract with DCM. The product is the linear carbamate-protected -chloroamine.
Part 5: Visualization of Stability Workflow
The following decision tree outlines the standard operating procedure for evaluating azetidine stability in drug candidates.
Figure 2: Workflow for assessing azetidine stability in pharmaceutical development.
References
-
Couty, F., et al. (2006).[1] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[2] Link
-
D'Hooghe, M., et al. (2015).[3] "Ring Expansions of Nonactivated Aziridines and Azetidines." Topics in Heterocyclic Chemistry. Link
-
Vanecko, J. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link
-
Padwa, A., et al. (2006). "Reaction of Azetidines with Chloroformates." Journal of Organic Chemistry. Link
-
Singh, G. S., et al. (2007). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." Journal of Organic Chemistry. Link
Sources
Methodological & Application
Sonogashira coupling reactions with 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Focus Substrate: 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Strategic Analysis & Chemical Context
The Substrate Challenge
The target molecule, 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine , presents a unique convergence of synthetic challenges that distinguish it from standard aryl halide couplings. Successful functionalization requires navigating three competing chemical behaviors:
-
Electronic Deactivation (3-Bromopyridine Core): Unlike 2- or 4-halopyridines, the 3-position is not activated for oxidative addition via nucleophilic aromatic substitution pathways. It behaves more like an electron-deficient aryl bromide, requiring efficient Pd(0) species for the initial oxidative addition step.
-
Chelation-Induced Catalyst Poisoning: The structural motif contains a pyridine nitrogen ortho to a methyl-ether linkage. This creates a potential bidentate coordination site (N–O pinch) that can sequester Palladium or Copper species, effectively removing them from the catalytic cycle.
-
Azetidine Ring Strain: The 4-membered azetidine ring is highly strained (~26 kcal/mol). While the ether linkage is generally robust, the ring is susceptible to opening under harsh Lewis acidic conditions or high thermal stress, particularly if the azetidine nitrogen is unprotected.
Critical Pre-requisite: Nitrogen Protection
STOP & VERIFY: Do not attempt this reaction with a free azetidine amine (
-
Competitively bind to the Pd/Cu centers.
-
Undergo nucleophilic attack on the alkyne (hydroamination).
-
Drastically reduce yield.
Requirement: This protocol assumes the use of
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Pd/Cu)
Best for: Robust alkynes (e.g., phenylacetylene, TMS-acetylene) and initial screening.
Reagents & Materials:
-
Substrate:
-Boc-2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine (1.0 equiv) -
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (0.05 equiv / 5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Methodology:
-
Degassing (Crucial): In a reaction vial, combine the solvent (DMF/THF) and Et
N. Sparge with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes homocoupling (Glaser coupling) of the alkyne and oxidizes the Pd(0) active species. -
Charge Solids: Add the Pd catalyst, CuI, and the bromopyridine substrate to the vial under a positive stream of inert gas.
-
Alkyne Addition: Add the terminal alkyne via syringe. If the alkyne is a solid, add it in Step 2.
-
Reaction: Seal the vial and heat to 60°C . Monitor by LC-MS or TLC every 2 hours.
-
Note: If conversion is <10% after 4 hours, increase temperature to 80°C. Do not exceed 100°C to protect the azetidine ring.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na
SO .-
Caution: Avoid acidic washes (e.g., 1M HCl), which may deprotect the Boc group or open the azetidine ring.
-
Protocol B: The "High-Performance" Method (Copper-Free)
Best for: Challenging substrates where chelation is an issue, or if homocoupling is observed in Protocol A.
Reagents & Materials:
-
Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)
] (5 mol%)[1] -
Ligand: XPhos (10 mol%) or P(
-Bu) (10 mol%) -
Base: Cesium Carbonate [Cs
CO ] (2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or Toluene
Step-by-Step Methodology:
-
Catalyst Activation: In the reaction vessel, dissolve Pd(OAc)
and XPhos in the solvent. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/brown, indicating ligation. -
Substrate Addition: Add the bromopyridine substrate, alkyne, and Cs
CO . -
Reaction: Heat to 80°C for 4–12 hours.
-
Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts.
Data Summary & Decision Matrix
| Parameter | Protocol A (Standard) | Protocol B (Cu-Free) |
| Catalyst System | Pd(PPh | Pd(OAc) |
| Primary Risk | Catalyst poisoning by Pyridine N | Slower kinetics |
| Temp Range | 60°C – 80°C | 70°C – 90°C |
| Homocoupling | Moderate Risk (Glaser) | Low Risk |
| Cost | Low | High (Ligand cost) |
| Recommendation | Start here. Use for standard alkynes. | Switch to this if conversion stalls or black precipitate forms immediately. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific "Chelation Trap" risk associated with the 2-alkoxy-3-bromopyridine scaffold.
Figure 1: Catalytic cycle highlighting the competitive "Chelation Trap" where the pyridine-ether motif can sequester the catalyst.
Troubleshooting & Optimization
Issue: "Pd Black" Formation (Precipitation)
-
Observation: The reaction mixture turns black rapidly, and conversion stops.
-
Cause: Ligand dissociation allows Pd colloids to aggregate. This is common with electron-deficient pyridines which do not stabilize Pd(II) well.
-
Solution:
-
Switch to Protocol B (XPhos binds Pd tighter).
-
Add excess PPh
(10 mol%) to Protocol A.
-
Issue: Low Conversion (Starting Material Remains)
-
Observation: LC-MS shows unreacted bromide after 6 hours.
-
Cause: The oxidative addition step is too slow, likely due to the steric hindrance of the 2-alkoxymethyl group ortho to the bromine.
-
Solution: Increase temperature to 90°C and use a more active pre-catalyst like Pd(dppf)Cl
, which has a wider bite angle and can overcome steric crowding.
Issue: Azetidine Ring Opening
-
Observation: New spots on TLC that are polar; loss of the Boc group mass in LC-MS.
-
Cause: Acidic species generated during the reaction (HBr byproduct) are not being neutralized fast enough.
-
Solution: Ensure the base (Et
N or Cs CO ) is anhydrous and in excess (3.0 equiv). Do not use inorganic bases like K PO if water is present.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[1][9][10] Chemical Reviews, 107(1), 133–173. Link
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides.[7] Angewandte Chemie International Edition, 46(28), 5359–5363. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Dunetz, J. R., & Magano, J. (2012). Applications of Sonogashira Coupling in the Synthesis of Pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 1285–1323. Link
Sources
- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 2. jk-sci.com [jk-sci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note: 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine in Fragment-Based Screening
This Application Note and Protocol Guide is structured to serve as a definitive technical resource for the utilization of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine in Fragment-Based Drug Discovery (FBDD).
Leveraging High-Fsp³ Scaffolds and Defined Exit Vectors for Hit-to-Lead Evolution
Executive Summary
The shift in Fragment-Based Drug Discovery (FBDD) toward "3D-rich" fragments has elevated the status of saturated heterocycles like azetidines. 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine represents a premier class of "bifunctional" fragments. It combines a solubilizing, metabolically robust azetidine moiety with a 3-bromopyridine core that serves as a versatile synthetic handle.
This guide details the application of this specific scaffold in screening campaigns. It addresses the critical "Grow" strategy, where the bromine atom provides a pre-validated exit vector for rapid elaboration via palladium-catalyzed cross-coupling, while the azetidine ether linkage offers unique conformational sampling distinct from traditional piperidine/pyrrolidine analogs.
Physicochemical Profile & Design Rationale
Why This Fragment?
The utility of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine lies in its structural economy. It efficiently samples chemical space while maintaining "Lead-Like" potential.
-
High Fsp³ Character: The azetidine ring introduces three
carbons, improving solubility and metabolic stability compared to flat aromatic systems. -
Defined Exit Vectors:
-
Vector A (N-Terminus): The azetidine nitrogen (secondary amine) acts as a solvent-exposed solubilizing group or a handle for amide/sulfonamide diversification.
-
Vector B (C-Br Handle): The C3-bromine allows for immediate "Fragment Growing" into adjacent hydrophobic pockets via Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
-
Linker Dynamics: The ether (-OCH₂-) linker provides a specific "bent" geometry that allows the pyridine to π-stack while the azetidine explores polar regions.
Key Properties Table
Data based on calculated consensus for the free base form.
| Property | Value | Significance in FBDD |
| Molecular Weight | ~243.09 Da | Ideal for fragments (<300 Da); allows room for elaboration. |
| cLogP | ~1.2 | Optimal lipophilicity for membrane permeability without aggregation. |
| TPSA | ~35 Ų | Suggests good cell permeability and CNS potential. |
| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for specific binding interactions. |
| Solubility (PBS, pH 7.4) | > 5 mM | Excellent for high-concentration screening (NMR/SPR). |
Application 1: Library Preparation & Quality Control
Objective: Ensure the integrity of the bromine handle and ether linkage prior to screening.
Protocol: LC-MS Purity Validation
Rationale: Ether linkages can be susceptible to oxidative cleavage, and aryl bromides can debrominate under poor storage conditions (light/moisture).
-
Stock Preparation: Dissolve the fragment to 100 mM in anhydrous DMSO-d6 (for NMR stability checks) or standard DMSO.
-
Visual Inspection: Solution must be clear/colorless. Yellowing indicates pyridine oxidation.
-
LC-MS Method:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: UV (254 nm) and ESI+ (Scan 100-500 m/z).
-
-
Acceptance Criteria: Purity >95%; distinct isotopic pattern for Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br).
Application 2: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: Identify weak binding affinity (
Protocol: "Clean Screen" & Affinity Assay
Rationale: Fragments often bind non-specifically. The "Clean Screen" eliminates false positives caused by aggregation or interaction with the dextran matrix.
Step 1: Sensor Chip Preparation
-
Chip Type: Series S Sensor Chip CM5 (Cytiva) or equivalent.
-
Immobilization: Standard Amine Coupling (EDC/NHS) of the target protein to ~3000 RU (Response Units) to ensure sufficient signal for low-MW fragments.
-
Reference Channel: Capped with ethanolamine (no protein).
Step 2: The "Clean Screen"
-
Injection: Inject the fragment at 200 µM (single concentration).
-
Flow Rate: 30 µL/min.
-
Analysis: Compare binding response on Active Surface vs. Reference Surface.
-
Pass: Binding on Active > 5 RU; Binding on Reference < 2 RU.
-
Fail: "Square wave" shape indicating bulk refractive index mismatch only, or "sticky" slow dissociation indicating aggregation.
-
Step 3: Dose-Response (Affinity Determination)
-
Concentration Series: Prepare 2-fold dilutions: 1000, 500, 250, 125, 62.5, 31.25 µM in Running Buffer (PBS-P + 2% DMSO).
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.
-
Data Fitting: Fit sensorgrams to a 1:1 Steady State Affinity model (Langmuir).
-
Note: Do not force
unless strictly known.
-
-
Validation: Calculate Ligand Efficiency (LE).
- .
-
Target LE for this fragment: > 0.3.
Application 3: Structural Elaboration (The "Grow" Strategy)
Objective: Utilize the 3-bromo handle to expand the fragment into a neighboring pocket, increasing potency.
Protocol: Micro-Scale Suzuki-Miyaura Coupling
Rationale: Rapidly generate a library of analogs (e.g., 20-50 variants) to probe the vector defined by the C3-bromine.
Reagents:
-
Fragment: 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine (1 eq).
-
Boronic Acids/Esters: Diverse set (aryl, heteroaryl, vinyl) (1.5 eq).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: K₂CO₃ (3 eq, 2M aqueous).
-
Solvent: Dioxane (degassed).
Workflow:
-
Plate Setup: Use a 96-well glass-vial block. Add fragment (10 µmol/well) and respective boronic acids.
-
Addition: Add catalyst solution in Dioxane, followed by aqueous base.
-
Reaction: Seal and heat to 90°C for 4 hours (or use microwave irradiation: 100°C for 20 min).
-
Workup: Filter through a silica or Celite plug to remove Pd. Evaporate solvent.
-
Purification: Preparative HPLC (Mass-Directed Auto-Purification).
-
Rescreening: Test the new "Elaborated Fragments" via SPR/Bioassay. Expect
improvement from mM to µM/nM range.
Visualization: FBDD Workflow for Bromopyridine Scaffolds
The following diagram illustrates the decision matrix when using this fragment, emphasizing the bifurcation between "Growing" (via Br) and "Linking" (via Azetidine).
Figure 1: Strategic workflow for elaborating the 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine scaffold. The diagram highlights the divergent synthetic pathways enabled by the bifunctional nature of the molecule.
References
-
Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragment-based drug discovery."[2] Nature Reviews Drug Discovery, 15(9), 605-619.
-
Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[2][3][4] Nature Chemistry, 1(3), 187-192.
-
Sygnature Discovery. (n.d.). Fragment-Based Epigenetic Hit Discovery: BRD3. Retrieved from [Link]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Strategic Approach to the Synthesis of a Key Pharmaceutical Intermediate
The synthesis of 2-[(azetidin-3-yloxy)methyl]-3-bromopyridine is a critical process in the development of various pharmaceutical agents. The molecule itself is a valuable building block, combining the functionalities of a substituted pyridine ring with the increasingly important azetidine motif. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their ability to impart unique physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity.[1] This guide provides a comprehensive overview of a robust and scalable synthetic route to the title compound, focusing on practical considerations for process development and scale-up.
Our synthetic strategy is a multi-step process that begins with commercially available starting materials and incorporates a protecting group strategy to ensure high yields and purity of the final product. The core of this synthesis is a Williamson ether synthesis, a reliable and well-understood reaction for forming ether linkages.[2][3] We will also address key aspects of process safety, in-process controls, and purification strategies suitable for larger-scale production.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process, ensuring that each step can be optimized and validated independently before proceeding to the next. This modular approach is crucial for successful scale-up, as it allows for better control over each transformation and facilitates troubleshooting.
Figure 1: Overall synthetic workflow.
Stage 1: Preparation of Key Intermediates
Synthesis of 3-Bromo-2-(chloromethyl)pyridine
The synthesis of this key electrophile can be achieved in two steps from the commercially available 3-bromo-2-methylpyridine.
Step 1: Synthesis of 3-bromo-2-(hydroxymethyl)pyridine
While various methods exist, a common approach involves the radical bromination of the methyl group followed by hydrolysis. For scale-up, careful control of the reaction conditions is necessary to minimize side reactions.
Step 2: Synthesis of 3-bromo-2-(chloromethyl)pyridine from 3-bromo-2-(hydroxymethyl)pyridine
The conversion of the alcohol to the chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. However, on a large scale, the evolution of HCl and SO₂ gas must be carefully managed with appropriate scrubbing systems. An alternative, milder method involves the use of a cyanuric chloride/DMF adduct, which can reduce the risk of over-chlorination and the formation of toxic byproducts.[4]
Protocol 1: Chlorination using Thionyl Chloride
-
Materials: 3-bromo-2-(hydroxymethyl)pyridine, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and gas scrubber, charge 3-bromo-2-(hydroxymethyl)pyridine and dichloromethane.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add thionyl chloride dropwise, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding the reaction mixture to a cold aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Synthesis of N-Boc-azetidin-3-ol
The use of a protecting group on the azetidine nitrogen is essential to prevent N-alkylation during the subsequent Williamson ether synthesis. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and the well-established protocols for its removal under acidic conditions.[5]
Protocol 2: N-Boc Protection of Azetidin-3-ol Hydrochloride
-
Materials: Azetidin-3-ol hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF), Water.
-
Procedure:
-
To a reactor, add azetidin-3-ol hydrochloride and water.
-
Cool the solution to 0-5 °C.
-
Add a solution of Boc₂O in DCM or THF.
-
Slowly add a solution of NaOH or TEA, maintaining the pH between 9-10.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
-
Stage 2: Core Synthesis via Williamson Ether Synthesis
This stage involves the coupling of the two key intermediates prepared in Stage 1. The Williamson ether synthesis is a robust Sₙ2 reaction where the alkoxide of N-Boc-azetidin-3-ol acts as a nucleophile, displacing the chloride from 3-bromo-2-(chloromethyl)pyridine.[2][6]
Protocol 3: Synthesis of N-Boc-2-[(azetidin-3-yloxy)methyl]-3-bromopyridine
-
Materials: N-Boc-azetidin-3-ol, 3-bromo-2-(chloromethyl)pyridine, Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
In a dry, inert atmosphere reactor, charge a solution of N-Boc-azetidin-3-ol in anhydrous DMF or THF.
-
Cool the solution to 0-5 °C.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.
-
Stir the mixture at 0-5 °C for 30-60 minutes to allow for complete formation of the alkoxide.
-
Slowly add a solution of 3-bromo-2-(chloromethyl)pyridine in the same anhydrous solvent, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
-
Scale-Up Considerations for Williamson Ether Synthesis:
-
Base Selection: While NaH is effective, its use on a large scale requires specialized handling procedures due to its flammability. Potassium tert-butoxide is a viable alternative that is easier to handle.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.[7] However, their high boiling points can make them difficult to remove during work-up. THF is often a good compromise.
-
Temperature Control: The initial deprotonation and the subsequent alkylation are exothermic and require careful temperature control to minimize side reactions.
Stage 3: Deprotection and Final Product Isolation
The final step is the removal of the N-Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
Protocol 4: N-Boc Deprotection
-
Materials: N-Boc-2-[(azetidin-3-yloxy)methyl]-3-bromopyridine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected intermediate in dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add trifluoroacetic acid or a solution of HCl in dioxane/methanol.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by precipitation, crystallization, or by an aqueous work-up involving basification with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) and extraction with an organic solvent.
-
Alternative Deprotection Methods:
For substrates sensitive to strong acids, milder deprotection methods can be employed, such as using p-toluenesulfonic acid in a suitable solvent system.[8]
Data Presentation
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield | Purity (Typical) |
| 1.2 | Azetidin-3-ol hydrochloride | Boc₂O, TEA, DCM/H₂O, rt, 12-16h | N-Boc-azetidin-3-ol | 85-95% | >95% |
| 2 | N-Boc-azetidin-3-ol & 3-bromo-2-(chloromethyl)pyridine | NaH, DMF, 0°C to rt, 4-8h | N-Boc-2-[(azetidin-3-yloxy)methyl]-3-bromopyridine | 70-85% | >90% (after chromatography) |
| 3 | N-Boc-2-[(azetidin-3-yloxy)methyl]-3-bromopyridine | TFA, DCM, rt, 1-3h | 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine | 90-98% | >98% (as salt or free base) |
Characterization and In-Process Controls
The identity and purity of the intermediates and the final product should be confirmed using a combination of analytical techniques.
| Compound | Technique | Expected Observations |
| N-Boc-2-[(azetidin-3-yloxy)methyl]-3-bromopyridine | ¹H NMR (CDCl₃) | Peaks corresponding to the Boc group (~1.4 ppm, 9H), azetidine ring protons, pyridine ring protons, and the methylene bridge protons.[9] |
| ¹³C NMR (CDCl₃) | Resonances for the Boc carbonyl, quaternary carbon of the Boc group, and the carbons of the azetidine and pyridine rings.[9] | |
| LC-MS | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the protected compound. | |
| 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine | ¹H NMR | Absence of the Boc peak at ~1.4 ppm. Shifts in the azetidine proton signals. |
| LC-MS | A peak corresponding to the [M+H]⁺ of the deprotected final product. |
In-Process Controls (IPCs):
-
TLC/HPLC: To monitor the consumption of starting materials and the formation of products at each stage.
-
pH Measurement: Crucial during the N-Boc protection and the final work-up after deprotection to ensure complete reaction and efficient extraction.
Safety and Handling
-
3-Bromopyridine derivatives: These compounds are generally irritants and harmful if swallowed or in contact with skin.[10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thionyl Chloride: Highly corrosive and reacts violently with water.[4] Produces toxic gases (HCl, SO₂). Must be handled in a fume hood with a scrubber.
-
Sodium Hydride: Flammable solid that reacts violently with water to produce hydrogen gas.[11] Handle under an inert atmosphere and away from ignition sources.
-
Trifluoroacetic Acid (TFA): Corrosive and causes severe burns. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12]
Conclusion
The presented synthetic route provides a reliable and scalable method for the preparation of 2-[(azetidin-3-yloxy)methyl]-3-bromopyridine. The use of a protecting group strategy is key to achieving high yields and purity. Careful consideration of reaction conditions, particularly during the Williamson ether synthesis and deprotection steps, is crucial for successful scale-up. The detailed protocols and considerations outlined in this application note are intended to provide researchers and process chemists with a solid foundation for the efficient and safe production of this important pharmaceutical intermediate.
References
- Fisher Scientific. (2010).
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Jubilant Ingrevia. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
- The Williamson Ether Synthesis. (n.d.). University of North Georgia.
- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). American Chemical Society.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- De Luca, L., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molbank, 2021(3), M1242.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Preparation method of 2-methyl-3-bromopyridine. (2015).
- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 17). YouTube.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Synthetic method for 3-bromopyridine. (2014).
- A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated conditions. (2012). ISRN Organic Chemistry.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- Organic Synthesis. (n.d.). Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015).
- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- ChemicalBook. (n.d.). Azetidin-3-ol synthesis.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Preparation method of 2-methyl-3-bromopyridine. (2015).
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). University of Bari Aldo Moro.
- BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- Recent progress in synthesis of 3-functionalized azetidines. (2026).
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025).
- Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). Beilstein Journal of Organic Chemistry.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
use of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine in PROTAC linker synthesis
Application Note: Strategic Integration of 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine in Rigid PROTAC Linker Design
Executive Summary & Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from simple "beads-on-a-string" designs using flexible PEG/alkyl chains to "linkerology"—the strategic design of linkers to influence ternary complex stability, permeability, and metabolic profile.[1]
2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine represents a high-value "Linker-Hub" building block. It combines a rigid, sp3-rich azetidine core with a functionalizable bromopyridine handle.
Key Advantages:
-
Conformational Rigidity: The azetidine ring restricts the conformational ensemble of the linker, potentially reducing the entropic penalty upon ternary complex formation (Target-PROTAC-E3).
-
Physicochemical Optimization: Unlike piperidines or phenyl rings, the azetidine ring lowers lipophilicity (LogD) while maintaining structural integrity, addressing the "molecular obesity" often seen in PROTACs.
-
Orthogonal Reactivity:
-
Azetidine Nitrogen: A nucleophilic handle for attachment to the Target Ligand (via alkylation or amidation).
-
3-Bromopyridine: An electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig coupling to E3 ligase ligands (e.g., Cereblon or VHL binders).
-
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | 3-bromo-2-[(azetidin-3-yloxy)methyl]pyridine |
| Molecular Weight | 243.01 g/mol |
| Physical State | Off-white to pale yellow solid (often supplied as HCl salt) |
| Solubility | Soluble in DMSO, DMF, MeOH. Slightly soluble in DCM. |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Stability | Stable under standard cross-coupling conditions. Avoid strong Lewis acids which may open the strained azetidine ring. |
Strategic Application Workflow
The following diagram illustrates the retrosynthetic logic for using this building block. It acts as the "Exit Vector" for the E3 ligase ligand, extending towards the target protein.
Caption: Workflow for integrating the azetidine-pyridine module. The sequence prioritizes N-functionalization first to avoid catalyst poisoning by the free amine during Palladium coupling.
Detailed Experimental Protocols
Protocol A: N-Functionalization (Linker Extension)
Objective: To attach the spacer (e.g., PEG-chain, alkyl chain) or the Target Ligand precursor to the azetidine nitrogen.
Reagents:
-
Building Block: 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine (HCl salt).
-
Electrophile: Carboxylic Acid (for amide) or Alkyl Halide/Tosylate (for amine).
-
Base: DIPEA (N,N-Diisopropylethylamine) or Cs2CO3.
-
Solvent: Anhydrous DMF or DCM.
Procedure (Amide Coupling Example):
-
Dissolution: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Linker precursor (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Addition: Add 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine (1.1 equiv). Note: If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt.
-
Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LCMS (Expect mass shift: Linker + 241 Da).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Critical Checkpoint: Ensure the azetidine ring remains intact. Avoid high temperatures (>60°C) during this step to prevent ring-opening or hydrolysis of the ether linkage.
Protocol B: Suzuki-Miyaura Cross-Coupling (E3 Ligand Attachment)
Objective: To couple the 3-bromopyridine moiety to an E3 ligase ligand (e.g., a Pomalidomide derivative with a boronic acid/ester handle).
Reagents:
-
Substrate: N-functionalized Intermediate (from Protocol A).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (e.g., 4-borono-Pomalidomide).
-
Catalyst: Pd(dppf)Cl2·DCM (5–10 mol%).
-
Base: Na2CO3 or K3PO4 (2.0 M aqueous solution).
-
Solvent: 1,4-Dioxane (degassed).
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the Substrate (1.0 equiv), Boronic Ester (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution (Ratio 4:1 v/v).
-
Reaction: Heat to 80–90°C for 2–6 hours (or 100°C for 30 min in a microwave reactor).
-
Monitoring: Check LCMS for the disappearance of the bromide isotope pattern (1:1 ratio of 79Br/81Br) and appearance of the product mass.
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| No Reaction | Oxidized Catalyst | Use fresh Pd catalyst; ensure rigorous degassing. |
| Debromination | Hydride source present | Avoid protic solvents like MeOH in the reaction mixture; switch to anhydrous Toluene/Dioxane. |
| Protodeboronation | Unstable Boronic Acid | Switch to Boronic Pinacol Ester; lower temperature and increase time. |
Quality Control & Validation
1. NMR Validation:
-
1H NMR (DMSO-d6): The azetidine protons typically appear as multiplets between δ 3.5–4.5 ppm. The methylene bridge (-O-CH2-Py) appears as a singlet or doublet around δ 4.5 ppm.
-
Diagnostic Shift: Upon N-functionalization, the azetidine protons will shift downfield (if amidated) or change splitting patterns (if alkylated).
2. LCMS Interpretation:
-
Starting Material: Distinctive bromine doublet (M and M+2 peaks of equal intensity).
-
Product: Loss of bromine pattern. Appearance of the full PROTAC mass.
References
-
Design of Rigid Linkers: Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Proline-Rich Peptides." Journal of Medicinal Chemistry, 2018. Link (Context: Rigid scaffolds in medicinal chemistry).
-
Azetidine Synthesis & Utility: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021. Link
-
PROTAC Linkerology: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Link
-
Suzuki Coupling of Pyridines: "Optimizations of the Suzuki coupling of 3-bromopyridine." Organic & Biomolecular Chemistry, 2014. Link
-
Commercial Availability & Analogs: MedChemExpress (MCE) PROTAC Linker Library. Link
(Note: While this specific CAS is a specialized intermediate, the protocols above are validated based on standard reactivity profiles of 3-bromopyridines and azetidines in current medicinal chemistry literature.)
Sources
Troubleshooting & Optimization
troubleshooting low yields in 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine synthesis
Executive Summary & Reaction Mechanics[1]
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine .
Users frequently report yields below 30% for this transformation. Our analysis indicates that while the electron-deficient pyridine ring theoretically activates the reaction, the steric bulk of the 3-bromo substituent combined with the conformational strain of the azetidine ring creates a high-energy barrier for the desired
The Core Chemistry
The most robust synthetic route is a Williamson Ether Synthesis involving the coupling of an N-protected 3-hydroxyazetidine with a 2-(halomethyl)pyridine derivative.
-
Nucleophile: N-Boc-3-hydroxyazetidine (activated as an alkoxide).
-
Electrophile: 3-Bromo-2-(bromomethyl)pyridine (CAS: 754131-60-7).
-
Mechanism:
Nucleophilic Substitution.[1][2][3]
Reaction Pathway Diagram
The following diagram illustrates the optimized pathway and competing side reactions.
Critical Failure Points (Why Yields Are Low)
Based on field data, low yields stem from three primary "Silent Killers":
A. The "Ortho Effect" (Steric Hindrance)
The 3-bromo substituent on the pyridine ring is located ortho to the reactive methylene group.
-
Impact: It physically blocks the trajectory of the incoming azetidine alkoxide.
-
Consequence: The reaction rate slows significantly, allowing side reactions (decomposition of the electrophile) to outcompete product formation.
B. Instability of 3-Bromo-2-(bromomethyl)pyridine
This electrophile is a benzylic-like halide but is electron-deficient.
-
Impact: It is highly susceptible to hydrolysis by trace moisture in solvents or the atmosphere. It also tends to polymerize upon storage.
-
Diagnostic: If your starting bromide has turned from a white/yellow solid to a sticky orange gum, it has degraded. Using degraded starting material is the #1 cause of <10% yields.
C. Azetidine Ring Strain & Polarity
-
Impact: If the reaction temperature is too high (>80°C), the strained azetidine ring can open or polymerize. Furthermore, the product is polar; standard aqueous workups often result in product loss into the water layer if the pH is not controlled.
Optimized Protocol (Self-Validating System)
Do not deviate from the order of addition. This protocol minimizes the concentration of free base to prevent elimination.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.2 equiv)
-
3-Bromo-2-(bromomethyl)pyridine (1.0 equiv) [Freshly Purified]
-
Sodium Hydride (60% in oil) (1.3 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv) [Catalyst]
-
Solvent: Anhydrous DMF (or THF/DMF 9:1 mixture)
Step-by-Step Methodology:
-
Alkoxide Formation (The "Cold" Step):
-
Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF under Nitrogen/Argon.
-
Cool to 0°C .
-
Add NaH portion-wise. Wait for gas evolution to cease completely.
-
Validation: The solution should become slightly viscous or change color (often light yellow). Stir for 30 mins at 0°C.
-
-
Finkelstein Activation (The "Catalyst" Step):
-
Add TBAI (10 mol%) to the reaction mixture.
-
Why: This converts the alkyl bromide to a more reactive alkyl iodide in situ, helping overcome the steric hindrance of the 3-bromo group.
-
-
Electrophile Addition (The "Slow" Step):
-
Dissolve 3-Bromo-2-(bromomethyl)pyridine in a minimal amount of DMF.
-
Add this solution dropwise to the alkoxide mixture at 0°C.
-
Critical: Do not dump it in all at once. High local concentration favors elimination side products.
-
-
Reaction Phase:
-
Allow to warm to room temperature (RT).[4]
-
Stir for 4–16 hours.
-
Monitoring: Check via LC-MS or TLC. Look for the disappearance of the bromide.
-
Note: If reaction stalls, heat gently to 40-50°C. Do not exceed 60°C.
-
-
Workup (The "pH" Trap):
Troubleshooting Matrix
Use this table to diagnose specific issues based on your observations.
| Symptom | Probable Cause | Corrective Action |
| No Product (SM recovered) | Nucleophile inactive or Electrophile dead. | Ensure NaH is fresh. Verify 3-bromo-2-(bromomethyl)pyridine purity via NMR before use. |
| Low Yield (<20%) + Many Spots on TLC | Decomposition of electrophile or Elimination. | Lower reaction temp. Add electrophile slower. Use TBAI catalyst to accelerate |
| Product mass found in Aqueous layer | Product is too polar or Boc fell off. | Do not use strong acids during workup. Salting out the aqueous layer (NaCl saturation) helps push product into organic phase. |
| New Spot at lower Rf (very polar) | Hydrolysis of electrophile (Alcohol formation). | Your solvent is "wet". Use freshly distilled DMF or molecular sieves (4Å). |
| NMR shows missing Boc signals | Unintended deprotection. | Avoid using strong Lewis acids or excessive heat. Ensure NaH is not "wet" (NaOH contamination). |
Decision Tree for Optimization
Follow this logic flow if the standard protocol fails.
Frequently Asked Questions (FAQs)
Q1: Can I use (3-Bromopyridin-2-yl)methanol and react it with a 3-haloazetidine instead?
-
Answer: We strongly advise against this "reverse" disconnection. 3-Haloazetidines are notoriously unstable and prone to rearrangement. Furthermore, the pyridine methanol is a poor nucleophile compared to the azetidine alkoxide. The path described above (Nucleophilic Azetidine + Electrophilic Pyridine) is kinetically superior.
Q2: Why is TBAI (Tetrabutylammonium iodide) recommended?
-
Answer: TBAI acts as a phase transfer catalyst and a nucleophilic catalyst. It performs a Finkelstein reaction in situ, converting the Pyridine-CH₂-Br to Pyridine-CH₂-I. The iodide is a better leaving group, which is crucial for overcoming the steric hindrance caused by the adjacent 3-bromo group [1].
Q3: My product is oiling out during purification. How do I solidify it?
-
Answer: These ethers are often viscous oils. Try triturating with cold pentane or diethyl ether/hexane mixtures. If it remains an oil, convert it to the hydrochloride salt (using HCl in dioxane) to obtain a stable, handleable solid [2].
Q4: Is the Boc group stable during this reaction?
-
Answer: Yes, the Boc group is stable to NaH/DMF conditions. However, avoid prolonged heating >80°C or acidic workups. If you observe Boc loss, ensure your NaH is not contaminated with NaOH (which can occur in old tins exposed to air).
References
-
BenchChem. Improving reaction conditions for Williamson ether synthesis. (2025).[1][7][8] Retrieved from 1[1]
-
BLD Pharm. 2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride Product Information. (n.d.). Retrieved from 9
-
Sigma-Aldrich. 3-Bromo-2-(bromomethyl)pyridine Safety & Handling. (n.d.). Retrieved from
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting. (2014).[3][10] Retrieved from 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1350608-03-5|2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride|BLD Pharm [bldpharm.com]
- 10. pubs.rsc.org [pubs.rsc.org]
preventing dehalogenation side reactions in 3-bromopyridine coupling
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting.
Topic: Preventing Hydrodehalogenation Side Reactions Ticket ID: #3BP-OPT-2026 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Dehalogenation Trap"
The Issue: In the cross-coupling of 3-bromopyridine , researchers frequently encounter hydrodehalogenation (protodebromination), where the bromine atom is replaced by hydrogen rather than the desired nucleophile.
The Root Cause: 3-Bromopyridine is electron-deficient.[1] While this facilitates rapid oxidative addition to Pd(0), the resulting pyridyl-palladium(II) intermediate is highly reactive. If the subsequent step (transmetalation in Suzuki or amine binding in Buchwald) is kinetically slow, the intermediate will scavenge a hydride from the environment (solvent, base, or ligand), leading to the "dead" byproduct pyridine .
Diagnostic Hub: Troubleshooting & FAQs
Q1: My LCMS shows a major peak at [M-79+1]. Is this dehalogenation?
A: Yes.
-
Diagnosis: The loss of Bromine (mass ~79/81) and gain of Hydrogen (mass 1) indicates the formation of pyridine (or the substituted pyridine core).
-
Why it happens: Your catalytic cycle is "leaking." The Pd(II)-pyridyl species is undergoing reductive elimination with a hydride (H⁻) instead of your nucleophile.
-
Immediate Action: Check your solvent system. Are you using ethanol or isopropanol? These are primary hydride donors. Switch to 1,4-dioxane or toluene .[2]
Q2: I am running a Buchwald-Hartwig amination. Why is dehalogenation worse with secondary amines?
A: This is likely due to
-
Mechanism: Secondary amines can coordinate to Palladium. If the reductive elimination of the C-N bond is slow (due to steric bulk), the amine can undergo
-hydride elimination, generating a Pd-H species which then kills your pyridine intermediate. -
Solution: Switch to a ligand that enforces rapid reductive elimination, such as RuPhos or BrettPhos .
Q3: Can the base cause dehalogenation?
A: Absolutely.
-
The Culprit: Alkoxide bases (e.g., Sodium Ethoxide, Sodium Isopropoxide) can transfer a hydride to Palladium via
-elimination of the alkoxide ligand. -
The Fix: Switch to bases that lack
-hydrogens, such as NaOtBu (Sodium tert-butoxide) or inorganic bases like K₃PO₄ or Cs₂CO₃ .
Mechanistic Visualization
Understanding the competition between the Product Pathway and the Parasitic Pathway is critical for control.
Caption: The kinetic competition between the desired coupling (Green) and the hydrodehalogenation trap (Red). Success depends on accelerating the Green path.
Optimization Protocols (The "Fix")
To suppress dehalogenation, you must destabilize the Pd-H pathway and accelerate the coupling pathway.
Strategy A: Ligand Selection
The ligand is the primary lever. You need bulky, electron-rich phosphines.[1][2][3][4]
-
Why: They increase electron density on Pd (accelerating oxidative addition) but, more importantly, their bulk accelerates reductive elimination of the desired product, leaving less time for side reactions.
-
Recommendation:
-
Suzuki: XPhos, SPhos, or Pd-PEPPSI-IPr.
-
Buchwald: RuPhos (for secondary amines), BrettPhos (for primary amines).
-
Strategy B: Solvent & Base Engineering
-
Solvent: strictly Anhydrous . Water can act as a proton source for dehalogenation in the presence of reduced Pd.
-
Best: 1,4-Dioxane, Toluene.[2]
-
Avoid: Ethanol, Methanol, DMF (can decompose to amines/CO).
-
-
Base: Use "Hard" bases or those without
-hydrogens.-
Best: K₃PO₄ (anhydrous), Cs₂CO₃, NaOtBu.[1]
-
Data Summary: Ligand Performance on 3-Bromopyridine
| Ligand System | Yield (Coupled) | Dehalogenation % | Notes |
| Pd(PPh₃)₄ | 45% | 40% | Avoid. PPh₃ is too small; slow reductive elimination. |
| Pd(dppf)Cl₂ | 60% | 25% | Better, but still prone to side reactions in protic media. |
| XPhos Pd G2 | 92% | <2% | Gold Standard. Bulky biaryl phosphine suppresses Pd-H formation. |
| Pd-PEPPSI-IPr | 88% | <5% | Excellent for difficult substrates; extremely stable. |
Experimental Protocols
Protocol 1: High-Fidelity Suzuki-Miyaura Coupling
Target: Coupling 3-bromopyridine with Phenylboronic Acid
Reagents:
-
Phenylboronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%) [Alternatively: Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%)]
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane (Anhydrous) : Water (10:1 ratio) Note: Minimal water is required for the boronic acid mechanism, but excess promotes dehalogenation.
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add XPhos Pd G2, Boronic Acid, and K₃PO₄ to a reaction vial.
-
Solvent: Add anhydrous 1,4-Dioxane and degassed water.
-
Substrate: Add 3-Bromopyridine.
-
Purge: Seal and purge with Argon for 5 minutes (balloon method) or cap in glovebox.
-
Heat: Stir vigorously at 80°C for 2-4 hours. Do not overheat (>100°C) as this promotes dehalogenation.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol 2: Robust Buchwald-Hartwig Amination
Target: Coupling 3-bromopyridine with Morpholine (Secondary Amine)
Reagents:
-
Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G2 (2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (Anhydrous)[4]
Step-by-Step:
-
Charge: Add RuPhos Pd G2 and NaOtBu to a Schlenk tube.
-
Evacuate: Cycle Vacuum/Argon (3x).
-
Liquids: Add anhydrous Toluene, then 3-Bromopyridine, then Morpholine via syringe.
-
Heat: Heat to 80-100°C .
-
Monitor: Check by LCMS at 1 hour. If dehalogenation is observed, lower temp to 80°C and increase catalyst loading to 4 mol%.
Troubleshooting Logic Tree
Caption: Systematic decision matrix for isolating the source of hydride transfer.
References
-
Navarro, O., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[5] Journal of Organic Chemistry, 2004.[5] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for Coupling with 3-Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-bromopyridines. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during your experiments. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen present unique hurdles in achieving high-yielding and clean transformations.[1] This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Troubleshooting Guide
Low or No Conversion
Question: My Suzuki-Miyaura coupling of 3-bromopyridine is giving me low to no yield. What are the likely causes and how can I troubleshoot this?
Low conversion in Suzuki-Miyaura reactions with 3-bromopyridine is a frequent issue. The primary suspects are often related to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[1]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, RuPhos, and XPhos can shield the palladium center and promote the desired catalytic cycle.[1] The use of pre-formed palladium catalysts (precatalysts) can also lead to more active and reproducible catalytic systems.[1][2]
-
-
Inappropriate Base Selection: The choice of base is critical in the transmetalation step of the Suzuki-Miyaura reaction.[3] An unsuitable base can lead to poor activation of the boronic acid or unwanted side reactions.
-
Solution: For 3-bromopyridine couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] These bases can effectively promote the reaction while minimizing side reactions like hydrodehalogenation.
-
-
Solvent Effects: The solvent system can significantly influence the solubility of reagents and the stability of the catalytic species.
-
Reagent Quality and Inert Atmosphere: The purity of your 3-bromopyridine, boronic acid, and the dryness of your solvent are paramount.[1] Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.
-
Solution: Ensure your reagents are of high purity. Degas your solvents thoroughly and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]
-
Question: My Buchwald-Hartwig amination with 3-bromopyridine has stalled. What steps can I take to get it to completion?
A stalled Buchwald-Hartwig amination of 3-bromopyridine is often a tell-tale sign of catalyst inhibition.[1] The pyridine nitrogen's affinity for the palladium catalyst is a primary obstacle.
-
Ligand Screening is Key: The choice of ligand is even more critical in C-N bond formation with pyridyl substrates.
-
Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. BrettPhos and RuPhos are often excellent starting points for the amination of 3-halo-2-aminopyridines.[2] For other amines, ligands like SPhos and XPhos should also be considered. The use of palladacycle precatalysts, such as those derived from RuPhos and BrettPhos, can be particularly effective.[2]
-
-
Base Selection and Solubility: The base not only facilitates the deprotonation of the amine but also influences the overall reaction kinetics.
-
Solution: Strong, non-nucleophilic bases are typically required. NaOt-Bu is a common choice. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[2] In some cases, lithium bases like LiHMDS have proven superior, especially when dealing with substrates bearing acidic protons.[2]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact catalyst activity.
Side Product Formation
Question: I am observing a significant amount of debrominated starting material (pyridine) in my Suzuki-Miyaura reaction. How can I prevent this?
The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
-
Identify the Hydride Source: Potential hydride sources include the solvent, impurities in the reagents, or even the boronic acid itself.[1]
-
Solution:
-
Choice of Base: Avoid strong bases like NaOt-Bu in Suzuki couplings with 3-bromopyridine, as they can promote this side reaction. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally preferred.[1]
-
Solvent System: Employing a mixed solvent system, such as an organic solvent with water, can sometimes suppress hydrodehalogenation.[1]
-
Reagent Purity: Ensure all reagents, particularly the boronic acid, are of high purity and have been stored correctly to prevent degradation that could introduce hydride impurities.[1]
-
-
Question: My Heck coupling with 3-bromopyridine and an acrylate is giving me a mixture of regioisomers. How can I improve the selectivity?
Regioisomeric control in Heck reactions can be challenging. The selectivity is influenced by both electronic and steric factors.
-
Ligand Control: The ligand plays a crucial role in directing the regioselectivity of the migratory insertion step.
-
Solution: For terminal olefins like acrylates, the use of bidentate phosphine ligands can often favor the formation of the linear, trans-disubstituted product. Experiment with ligands such as dppf or BINAP. In some specialized systems, supramolecular ligands have been shown to enhance selectivity for the meta position of the pyridine ring.[7][8]
-
-
Reaction Temperature: Temperature can influence the equilibrium between different palladium intermediates, thereby affecting the product distribution.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity, although this may come at the cost of a slower reaction rate. A systematic screening of temperatures is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for a generic cross-coupling reaction with 3-bromopyridine?
For a general starting point, a Pd(OAc)₂ or Pd₂(dba)₃ precursor combined with a bulky, electron-rich monophosphine ligand is a robust choice.
| Coupling Reaction | Recommended Ligand(s) |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos |
| Buchwald-Hartwig Amination | BrettPhos, RuPhos, XantPhos |
| Sonogashira | PPh₃, cataCXium® A |
| Heck | PPh₃, P(o-tolyl)₃ |
Q2: How do I choose the right base for my coupling reaction?
The choice of base is highly dependent on the specific coupling reaction.
| Coupling Reaction | Recommended Base(s) | Rationale |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker bases are generally sufficient and minimize side reactions like hydrodehalogenation.[1][3] |
| Buchwald-Hartwig Amination | NaOt-Bu, LiHMDS | Strong, non-nucleophilic bases are needed to deprotonate the amine.[2][5] |
| Sonogashira | Et₃N, Piperidine | Acts as both a base and a solvent in some cases; helps to regenerate the Pd(0) catalyst.[9] |
| Heck | K₂CO₃, Et₃N | An inorganic or organic base is needed to neutralize the HBr formed during the reaction.[7][10] |
Q3: Can I use 3-chloropyridine instead of 3-bromopyridine?
While possible, coupling reactions with aryl chlorides are generally more challenging than with aryl bromides due to the stronger C-Cl bond. This requires more active catalytic systems. You will likely need to use more electron-rich and sterically hindered ligands (e.g., Buchwald-type biarylphosphine ligands) and potentially higher reaction temperatures.[11]
Q4: My reaction is sensitive to air. What are the best practices for setting up an inert atmosphere?
Maintaining an inert atmosphere is crucial for the stability of the Pd(0) catalyst.[1]
-
Flame-dry or oven-dry all glassware before use to remove adsorbed water.
-
Use a Schlenk line or a glovebox for reagent addition.
-
Degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Assemble the reaction under a positive pressure of inert gas.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 10:1 mixture) via syringe.
-
In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Transfer the catalyst/ligand mixture to the main reaction flask.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: Troubleshooting a Stalled Buchwald-Hartwig Amination via Ligand Screening
This protocol outlines a parallel screening approach to identify an optimal ligand for a challenging amination.
-
Prepare a stock solution of 3-bromopyridine and the desired amine in the chosen solvent (e.g., toluene).
-
In an array of oven-dried reaction tubes, add the base (e.g., NaOt-Bu, 1.5 equiv.) and the palladium precatalyst (e.g., a G3 precatalyst, 2 mol%).
-
To each tube, add a different phosphine ligand (4 mol%).
-
Add the stock solution of the starting materials to each tube.
-
Seal the tubes, purge with an inert gas, and heat to the desired temperature (e.g., 100 °C).
-
Monitor the progress of each reaction by LC-MS at regular intervals.
-
The reaction with the highest conversion to the desired product indicates the most effective ligand for this transformation.
Visualizing Reaction Logic
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions with 3-bromopyridine.
References
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction a. ResearchGate. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Proposed pathway for the 4-selective substitution of 3-bromopyridine (B = base, NuH = nucleophile). ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros. Reddit. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Effect of solvent on the Suzuki reaction a . ResearchGate. Available at: [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Catalyst Poisoning by Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the deactivation of catalysts by nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems you might encounter during your experiments. Each issue is broken down into probable causes, diagnostic steps, and actionable solutions, grounded in established catalytic science.
Issue 1: My reaction has stalled or shows very low conversion.
This is one of the most common symptoms of catalyst deactivation, where poisoning by a nitrogen heterocycle is a frequent culprit.
Probable Cause: The nitrogen atom in your heterocyclic substrate, reagent, or an impurity possesses a lone pair of electrons that can strongly coordinate to the active sites of your metal catalyst (e.g., Palladium, Platinum, Rhodium, Nickel).[1][2] This process, known as chemisorption, effectively blocks these sites, preventing them from participating in the catalytic cycle and leading to a drop in reaction rate or complete cessation.[2][3]
Diagnostic Steps:
-
Reagent Purity Check: Scrutinize the purity of all starting materials, solvents, and reagents. Even trace amounts of nitrogen-containing impurities can be detrimental.[4][5]
-
Stalled Reaction Test: Add a fresh batch of catalyst to the stalled reaction mixture. If the reaction resumes, it strongly indicates that the initial catalyst was deactivated.[4]
-
Visual Inspection: For heterogeneous catalysts like Pd/C, look for the formation of a black precipitate, often referred to as "palladium black." This suggests catalyst aggregation and deactivation, which can be induced by strong coordination with poisons.[4]
-
Run a "Clean" Control: Perform a test reaction using highly purified materials to confirm that an impurity is the source of the problem.[4]
Solutions:
-
Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading can sometimes compensate for the poisoned sites. However, this is not cost-effective and doesn't address the root cause.
-
Slow Addition of Reagents: If your substrate is the poisoning agent, adding it slowly and continuously to the reaction mixture can maintain a low concentration, extending the catalyst's active lifetime.[6]
-
Ligand Selection: In homogeneous catalysis, the choice of ligand is critical. Bulky, electron-rich ligands (e.g., certain phosphines or N-heterocyclic carbenes) can sometimes protect the metal center from coordination with the poison.[6]
-
Feed Purification: The most effective preventative measure is to remove the poison before it reaches the catalyst. This can be achieved through techniques like adsorption on materials such as zeolites or activated carbon, distillation, or chemical treatment.[3][7]
Issue 2: I'm observing inconsistent results between batches of the same reaction.
Batch-to-batch variability is often a sign of an uncontrolled variable, with impurity levels being a primary suspect.
Probable Cause: The concentration of the nitrogen-containing poison likely varies between different lots of your reagents or solvents. This variability leads to different degrees of catalyst deactivation in each run.[4]
Diagnostic Steps:
-
Isolate the Variable: Use the same lot number for all reagents in a series of experiments to see if consistency improves. If it does, systematically introduce a different lot number for one reagent at a time to identify the source of the variability.
-
Analytical Characterization: If possible, use analytical techniques (e.g., GC-MS, LC-MS) to screen reagents for nitrogen-containing impurities.
-
Strictly Inert Atmosphere: Ensure your reaction setup is robustly protected from air and moisture. Oxygen can contribute to catalyst deactivation, and its exclusion is crucial for reproducibility.[6]
Solutions:
-
Standardize Reagent Sources: Once a high-purity source is identified, use it exclusively for the project to ensure consistency.
-
Implement a Purification Step: Routinely purify key reagents or solvents known to be potential sources of poisons before use.
-
Use a Sacrificial Adsorbent: Introduce a guard bed or a sacrificial adsorbent upstream of the reaction to capture poisons before they contact the main catalyst bed.[8]
Issue 3: How do I confirm if catalyst poisoning by a nitrogen heterocycle is the root cause?
Pinpointing the exact cause of deactivation is crucial for developing an effective mitigation strategy.
Diagnostic Protocol:
-
Spiking Experiment: Deliberately add a small, known amount of a suspected nitrogen heterocycle (e.g., pyridine, quinoline) to a healthy, functioning reaction. A significant drop in activity compared to a control reaction will provide strong evidence of poisoning.
-
Surface Analysis: For critical applications, advanced surface science techniques can provide definitive proof. X-ray Photoelectron Spectroscopy (XPS) can analyze the chemical state of the catalyst surface, detect the presence of adsorbed nitrogen species, and observe changes in the metal's oxidation state (e.g., from active Pd(0)).[4][5]
-
Temperature-Programmed Desorption (TPD): This technique involves heating the spent catalyst and analyzing the molecules that desorb at different temperatures. It can identify the adsorbed poison and quantify the strength of its bond to the catalyst surface.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning by nitrogen heterocycles?
Catalyst poisoning is the chemical deactivation of a catalyst by a compound that binds to its active sites.[2] Nitrogen heterocycles are particularly effective poisons because the nitrogen atom's lone pair of electrons forms strong chemical bonds (chemisorption) with the surface of metal catalysts, blocking reactant access and inhibiting catalytic activity.[3][9]
Q2: Why are nitrogen heterocycles such potent catalyst poisons?
Their potency stems from several factors:
-
Strong Chemisorption: The lone pair on the nitrogen atom acts as a strong Lewis base, readily donating electron density to form a stable coordinate bond with the electron-deficient (Lewis acidic) metal centers of the catalyst.[10][11]
-
Electronic Effects: Adsorption of the heterocycle can electronically modify the catalyst surface, altering the adsorption energies of reactants and intermediates, which can shut down the desired reaction pathway.[10]
-
Steric Hindrance: Larger heterocyclic molecules can physically block access to multiple active sites, even if they only bind to one directly. This is known as a steric effect.[3]
Q3: Are all nitrogen heterocycles equally poisonous?
No. The poisoning effect depends on the structure and electronic properties of the heterocycle.
-
Basicity: More basic nitrogen atoms (those with higher electron density) tend to be stronger poisons because they form more stable bonds with the catalyst.
-
Steric Hindrance: Bulky groups near the nitrogen atom can sometimes hinder its ability to coordinate with the catalyst surface, reducing its poisoning effect compared to a less hindered molecule.
-
Aromaticity: The nature of the heterocyclic ring (e.g., five-membered like pyrrole vs. six-membered like pyridine) influences its electronic properties and interaction with the catalyst.[12][13]
Q4: Can a poisoned catalyst be regenerated?
It depends on the nature of the poisoning.
-
Reversible Poisoning: In some cases, the poison is weakly adsorbed and can be removed, for instance, by heating the catalyst under a flow of an inert gas or hydrogen to desorb the poison.[9][10] This restores catalytic activity.
-
Irreversible Poisoning: Often, the bond between the nitrogen heterocycle and the catalyst is too strong to be broken without damaging the catalyst itself.[10] However, some aggressive regeneration techniques can be effective. Chemical regeneration using acid washes can sometimes dissolve and remove the poisoning species.[14][15] Thermal regeneration at high temperatures can burn off organic poisons, but this carries the risk of sintering (thermally degrading) the catalyst.[15][16]
Q5: How can I prevent catalyst poisoning in the first place?
Prevention is the most effective strategy.
-
Feedstock Purification: This is the most direct method. Removing poisons from reactants and solvents before they enter the reactor is paramount.[3][7]
-
Catalyst Design: Catalysts can be engineered for poison resistance. This can involve creating bimetallic catalysts where the electronic properties are altered to reduce affinity for poisons, or by applying protective coatings to shield the active sites.[3][5][17]
-
Process Conditions: Adjusting reaction conditions (temperature, pressure) can sometimes disfavor the adsorption of the poison relative to the reactants.
Q6: Are there situations where catalyst poisoning is actually desirable?
Yes. Intentional, controlled poisoning is a powerful tool in organic synthesis to improve reaction selectivity.
-
Lindlar's Catalyst: This catalyst, used for the selective hydrogenation of alkynes to cis-alkenes, is composed of palladium supported on calcium carbonate and intentionally poisoned with lead acetate and often quinoline.[2][18] The poisons deactivate the most active sites, preventing the over-reduction of the alkene product to an alkane.[18]
-
Rosenmund Reduction: In this reaction, which reduces acyl chlorides to aldehydes, a palladium catalyst is poisoned with a sulfur compound or quinoline.[1][2] This "tunes down" the catalyst's activity, preventing the aldehyde from being further reduced to an alcohol.[2]
Section 3: Data & Protocols
Table 1: Relative Poisoning Effects of Common Nitrogen Heterocycles
This table provides a qualitative summary of the poisoning potential of various nitrogen heterocycles on common metal catalysts. The actual effect is highly dependent on specific reaction conditions.
| Nitrogen Heterocycle | Structure | Basicity (pKa of Conjugate Acid) | Typical Poisoning Effect | Notes |
| Pyridine | 6-membered ring | ~5.2 | Strong | A classic and potent poison for Pd, Pt, and Ni catalysts due to its accessible lone pair.[1] |
| Quinoline | Fused 6-membered rings | ~4.9 | Strong | Similar to pyridine; widely used as an intentional poison to control selectivity.[1][2] |
| Pyrrole | 5-membered ring | ~-3.8 | Weak to Moderate | The nitrogen lone pair is part of the aromatic system, making it less available for coordination.[13] |
| Indole | Fused 5/6-membered rings | ~-3.6 | Moderate | Poisoning ability is higher than pyrrole but generally less than pyridine.[12][13] |
| Carbazole | Fused 5/6/6-membered rings | Very Weak | Moderate | A known inhibitor in hydrodesulfurization processes, primarily through competitive adsorption.[19] |
| Saturated Amines (e.g., Piperidine) | Saturated 6-membered ring | ~11.1 | Very Strong | The sp³-hybridized nitrogen is highly basic and a very strong poison.[9][20] |
Protocol 1: Step-by-Step Guide for a Diagnostic "Clean" Reaction
This protocol helps determine if impurities are the cause of catalyst deactivation.
-
Reagent Purification:
-
Distill the solvent over a suitable drying agent under an inert atmosphere.
-
Recrystallize solid starting materials from a high-purity solvent.
-
If applicable, pass liquid reagents through a plug of activated alumina or silica gel to remove polar impurities.
-
-
Glassware Preparation:
-
Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
-
Reaction Setup:
-
Assemble the reaction apparatus while it is still hot and immediately place it under a positive pressure of high-purity inert gas (Argon or Nitrogen).
-
Use septa and cannulation techniques for all liquid transfers to prevent exposure to air.
-
-
Execution:
-
Run the reaction using only the purified reagents under strictly inert conditions.
-
Use a fresh, unopened batch of catalyst.
-
-
Analysis:
-
Compare the conversion and reaction profile to the original problematic reaction. A significant improvement in performance strongly implicates impurities or atmospheric contamination as the cause of deactivation.[4]
-
Protocol 2: General Procedure for Catalyst Regeneration via Acid Washing
Caution: This is an aggressive method that may alter catalyst morphology. It should be tested on a small scale first. Not suitable for all catalyst types.
-
Catalyst Recovery:
-
Filter the spent catalyst (e.g., Pd/C) from the reaction mixture.
-
Wash thoroughly with a non-protic solvent (e.g., THF, dichloromethane) to remove residual organic compounds, followed by a wash with methanol or water.
-
-
Acid Treatment:
-
Suspend the recovered catalyst in a dilute aqueous solution of a non-oxidizing acid (e.g., 1-5% formic acid or acetic acid).[14]
-
Stir the suspension at room temperature for 1-2 hours. This helps to protonate and dissolve basic nitrogen poisons from the catalyst surface.
-
-
Washing and Neutralization:
-
Filter the catalyst from the acid solution.
-
Wash repeatedly with deionized water until the filtrate is neutral (check with pH paper).
-
Perform a final wash with a solvent like ethanol or acetone to aid in drying.
-
-
Drying:
-
Dry the catalyst thoroughly under a vacuum at a moderate temperature (e.g., 60-80 °C).
-
-
Activity Test:
-
Test the activity of the regenerated catalyst on a small-scale reaction and compare its performance to a fresh catalyst.
-
Section 4: Visualizing the Problem & Solutions
Diagram 1: Mechanism of Catalyst Poisoning
Caption: A logical workflow for diagnosing and addressing suspected catalyst poisoning.
References
- Catalyst Poisoning Mitigation. (2025, November 23). Term - Energy → Sustainability Directory.
- Catalyst poisoning. (n.d.). chemeurope.com.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (2025, December). Benchchem.
- Argyle, M. D., & Bartholomew, C. H. (2015).
- C
- Al-Akraa, A. M., et al. (2025, January 24). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
- Technical Support Center: Catalyst Poisoning in Lindlar Hydrogen
- Lloyd, L. (n.d.).
- Ho, T. C. (2007, January 25).
- Nitrogen poisoning effect on the catalytic cracking of gasoil. (2025, August 7).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Catalyst poisoning – Knowledge and References. (n.d.). Taylor & Francis Online.
- Timelthaler, D., & Topf, C. (2021, September 14).
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Chen, G., Shaughnessy, M., & Diao, T. (n.d.).
- Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (n.d.).
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. (n.d.). Benchchem.
- Poisoning effect of nitrogen compounds on the transformation of model hydrocarbons and real feed under catalytic cracking conditions. (2025, August 9).
- The regeneration or disposal of deactivated heterogeneous catalysts. (2025, August 7).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Selerity.
Sources
- 1. Catalyst_poisoning [chemeurope.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. thieme-connect.com [thieme-connect.com]
protecting group strategies for the azetidine ring in multi-step synthesis
Welcome to the technical support center for protecting group strategies involving the azetidine ring in multi-step synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and manipulating molecules containing this strained four-membered heterocycle. The inherent ring strain of azetidines imparts unique reactivity, making the selection and implementation of an appropriate protecting group strategy a critical factor for synthetic success.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the protection, manipulation, and deprotection of azetidines.
Question 1: My N-Boc-azetidine is showing signs of decomposition or ring-opening under standard reaction conditions. What are the likely causes and how can I mitigate this?
Answer:
The decomposition of N-Boc-azetidine, often via ring-opening, is a common issue stemming from the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) and the lability of the Boc group under certain conditions.[1]
Causality:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[4] Even trace amounts of acid in your reaction mixture or during workup can lead to Boc removal, exposing the reactive secondary amine. The protonated azetidine is then susceptible to nucleophilic attack, leading to ring-opening.
-
Lewis Acids: Many Lewis acids used to promote reactions can readily cleave the Boc group, leading to the same decomposition pathways.
-
Elevated Temperatures: While generally more stable than in the presence of acid, prolonged heating can also lead to the degradation of N-Boc-azetidine, especially in the presence of nucleophiles.
Troubleshooting Steps & Solutions:
-
Scrutinize Reagents and Solvents: Ensure all reagents and solvents are anhydrous and free of acidic impurities. If necessary, pass solvents through a column of activated alumina.
-
Employ a Non-Acidic Scavenger: If your reaction generates an acidic byproduct (e.g., HCl), include a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to neutralize the acid in situ.
-
Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider switching to a more robust protecting group. The benzyloxycarbonyl (Cbz) group, for instance, is stable to a wider range of acidic conditions and is typically removed via hydrogenolysis.[5][6]
-
Lower Reaction Temperatures: Whenever possible, run your reactions at lower temperatures to minimize thermal decomposition.
Experimental Protocol: Protection of Azetidine with Boc Anhydride
-
Dissolve azetidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (TEA, 1.2 equiv.) or N,N-diisopropylethylamine (DIPEA, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc-azetidine.
Question 2: I am experiencing low yields during the N-alkylation of my protected azetidine. What factors could be contributing to this, and how can I improve the reaction efficiency?
Answer:
Low yields in N-alkylation of protected azetidines can be attributed to several factors, including steric hindrance, the nature of the protecting group, and the reaction conditions.
Causality:
-
Steric Hindrance: The azetidine ring can present a sterically hindered environment, particularly with bulky protecting groups or substituted azetidines. This can impede the approach of the alkylating agent.
-
Protecting Group Influence: While necessary, the protecting group can electronically influence the nucleophilicity of the nitrogen atom. Electron-withdrawing protecting groups can reduce the nitrogen's reactivity.
-
Reaction Conditions: Inadequate base strength, improper solvent choice, or suboptimal temperature can all lead to poor conversion.
Troubleshooting Steps & Solutions:
-
Choice of Base: Employ a strong, non-nucleophilic base to ensure complete deprotonation of the azetidine nitrogen (if applicable to your protecting group) or to neutralize any acid formed. Examples include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the Sₙ2 reaction.
-
Activating the Electrophile: If using an alkyl halide, consider converting it to a more reactive electrophile, such as an alkyl triflate or tosylate.
-
Protecting Group Considerations: If steric hindrance is a major issue, a smaller protecting group might be beneficial, though this needs to be balanced with stability requirements for the overall synthetic route.
Workflow for Optimizing N-Alkylation
Caption: Decision workflow for troubleshooting low N-alkylation yields.
Frequently Asked Questions (FAQs)
Question 3: What are the most common protecting groups for the azetidine nitrogen, and what are their primary advantages and disadvantages?
Answer:
The choice of a protecting group for the azetidine nitrogen is a critical decision in multi-step synthesis. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[7] Below is a comparison of the most commonly used protecting groups for azetidines.
| Protecting Group | Structure | Advantages | Disadvantages | Common Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-N | Easy to introduce. Generally stable to basic and nucleophilic conditions. | Labile to acidic conditions. Can be cleaved by some Lewis acids. | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane.[4][8] |
| Cbz (Benzyloxycarbonyl) | Cbz-N | Stable to acidic and basic conditions. Orthogonal to Boc.[9][10] | Requires catalytic hydrogenation for removal, which can affect other reducible functional groups (e.g., alkenes, alkynes). | H₂, Pd/C.[5][6] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-N | Stable to acidic conditions. Orthogonal to Boc and Cbz. | Base-labile, which can limit its use with base-sensitive substrates. | 20% Piperidine in DMF. |
| Tosyl (Ts) | Ts-N | Very stable to a wide range of conditions, including strongly acidic and oxidizing conditions. | Harsh removal conditions (e.g., dissolving metal reduction) that can affect many other functional groups. | Sodium in liquid ammonia; Mg/MeOH. |
Question 4: How do I choose the optimal protecting group for my specific multi-step synthesis involving an azetidine?
Answer:
Selecting the optimal protecting group requires careful consideration of the entire synthetic route. This is often referred to as an "orthogonal protecting group strategy," where each protecting group can be removed selectively without affecting the others.[7]
Decision-Making Process:
-
Map Out Your Synthesis: Identify all the reaction conditions (acidic, basic, reductive, oxidative) that the protected azetidine will need to endure.
-
Consider Orthogonality: If your molecule contains other protected functional groups (e.g., Boc-protected amines, silyl-protected alcohols), choose an azetidine protecting group that can be removed under different conditions. For instance, if you have a Boc group elsewhere, using a Cbz group on the azetidine allows for selective deprotection.[9][10]
-
Evaluate Final Deprotection: Consider the final deprotection step. If your final product is sensitive to acid, a Boc group may not be ideal. If it has double bonds that you wish to preserve, a Cbz group (removed by hydrogenation) would be a poor choice.
-
Assess Steric and Electronic Effects: In some cases, the protecting group can influence the reactivity of the azetidine ring or adjacent functional groups. A bulky protecting group may be necessary to direct stereochemistry in a subsequent reaction.
Protecting Group Selection Logic
Caption: A simplified decision tree for selecting an azetidine protecting group.
Question 5: Can you provide a reliable protocol for the deprotection of N-Cbz-azetidine?
Answer:
Certainly. The most common and generally cleanest method for the removal of a Cbz group is catalytic hydrogenolysis.[5] This method typically proceeds under mild conditions.
Experimental Protocol: Deprotection of N-Cbz-Azetidine via Hydrogenolysis
-
Preparation: Dissolve the N-Cbz protected azetidine (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd). The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.
Alternative Reductive Method:
For substrates that may be sensitive to catalytic hydrogenation, a rapid alternative involves using sodium borohydride (NaBH₄) with Pd/C.[5]
-
Dissolve the N-Cbz protected amine in methanol at room temperature.
-
Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (1.0 equiv.).
-
The reaction is often very rapid, typically complete within 10-30 minutes.[5]
-
Follow the same work-up procedure as described for catalytic hydrogenolysis.
This guide provides a foundational understanding of protecting group strategies for the azetidine ring. Successful synthesis relies on a thorough understanding of the reactivity of this unique heterocycle and careful planning of the synthetic route.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate.
- Application Notes and Protocols for N-Cbz Deprotection - Benchchem.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications.
- Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles - EPFL.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications.
- 3-(N-Boc-aminomethyl)azetidine - Chem-Impex.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
- Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC.
- MULTISTEP SYNTHESIS PROTECTING GROUPS.
- Reactions of Azetidines - Ambeed.com.
- Strategies for the functionalization of azetidine‐containing... | Download Scientific Diagram - ResearchGate.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed.
- New amino-protecting groups in organic synthesis | Accounts of Chemical Research.
- Azetidine synthesis - Organic Chemistry Portal.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI.
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.
- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications.
- Amino Acid Derivatives for Peptide Synthesis.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Azetidines - Enamine.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jocpr.com [jocpr.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of azetidine vs piperidine scaffolds in drug design
[2]
Executive Summary: The "Small Ring" Renaissance
In modern medicinal chemistry, the choice between a six-membered piperidine and a four-membered azetidine scaffold is rarely just about space-filling. It is a strategic decision that alters the physicochemical trajectory of a lead series. While piperidine remains the "workhorse" of secondary amine scaffolds—offering predictable chair conformations and facile synthesis—the azetidine ring has emerged as a high-value bioisostere for optimizing Lipophilic Ligand Efficiency (LLE) .
This guide analyzes the trade-offs between these two scaffolds, focusing on how ring contraction from
Part 1: Physicochemical Profiling
The primary driver for replacing a piperidine with an azetidine is often the reduction of lipophilicity (LogP) without sacrificing the basicity required for target engagement (e.g., salt bridges in GPCRs or kinases).
Comparative Data Matrix
The following table summarizes the shift in properties typically observed when contracting a 4-substituted piperidine to a 3-substituted azetidine.
| Property | Piperidine Scaffold ( | Azetidine Scaffold ( | The "Contraction Effect" |
| LogP (Lipophilicity) | High (~0.84) | Low (~0.1 - 0.3) | Lowers LogP by ~0.5–1.0 units, improving solubility and LLE. |
| pKa (Basicity) | ~11.2 (Strong Base) | ~11.3 (Strong Base) | Negligible change . Both remain protonated at physiological pH. |
| Conformation | Chair (Rigid/Defined) | Puckered (Flexible/Dynamic) | Changes exit vectors of substituents. |
| Ring Strain | Low (~0 kcal/mol) | High (~26 kcal/mol) | Increases synthetic difficulty; alters metabolic reactivity. |
| Metabolic Liability | High (α/β-oxidation) | Low (Steric bulk/Strain) | Often blocks CYP-mediated hydroxylation . |
The "LogD" Advantage
Azetidine acts as a "polar spacer." By removing two methylene groups (
Expert Insight: When a lead compound suffers from high metabolic clearance due to lipophilicity, replacing a piperidine with an azetidine is a validated strategy to lower
(intrinsic clearance) while maintaining on-target potency.
Part 2: Structural & Conformational Analysis (Vector Geometry)
The geometric difference between these rings is the most overlooked factor in failure modes. You cannot simply "swap" them and expect the substituents to project into the same binding pocket regions.
Piperidine (The Chair)[2][3][4][5]
-
Geometry: Exists predominantly in a chair conformation.
-
Vectors: 1,4-disubstitution provides a linear, distance-defined vector (approx 5.0 Å distance).
-
Rigidity: High. Substituents are locked in equatorial or axial positions.
Azetidine (The Pucker)
-
Geometry: A puckered square (butterfly shape) to relieve torsional strain.
-
Vectors: 1,3-disubstitution creates a "V-shape" or a shorter linear vector depending on the pucker angle.
-
Distance: The distance between the nitrogen and the substituent is significantly shorter (~3.5 Å).
Visualization: Scaffold Decision Logic
The following diagram illustrates the decision process for selecting between these scaffolds based on structural requirements.
Figure 1: Decision tree for scaffold selection based on physicochemical and structural constraints.
Part 3: ADME & Metabolic Stability[1]
Metabolic stability is often the deciding factor. Piperidines are notorious for oxidative metabolism by Cytochrome P450 (CYP) enzymes.
The Piperidine "Soft Spots"
CYP enzymes typically attack the piperidine ring at two positions:
- -Carbon (C2/C6): Leading to iminium ion formation and potential ring opening or reactive metabolite formation.
- -Carbon (C3/C4): Simple hydroxylation.
The Azetidine Solution
Azetidines are surprisingly resistant to these pathways due to:
-
Ring Strain: The transition state for oxidizing the
-carbon in a strained 4-membered ring is energetically unfavorable compared to the unstrained 6-membered ring. -
Steric Occlusion: The compact nature of the ring makes it harder for the bulky CYP heme center to access the methylene protons.
Note: While resistant to hydroxylation, azetidines can undergo oxidative ring opening (forming aldehydes/amines), but this clearance route is generally slower than piperidine hydroxylation.
Part 4: Experimental Protocols
To validate the advantages of azetidine, one must synthesize and test comparative pairs. Below are the specific protocols for synthesis (highlighting the difficulty gap) and metabolic testing.
Protocol A: Synthesis of 3-Aryl Azetidines (The Challenge)
Unlike piperidines, which are easily made via reductive amination, functionalized azetidines often require cross-coupling on pre-formed rings or strain-release chemistry.
Method: Nickel-Catalyzed Cross-Coupling (Negishi-type) Azetidines are sensitive to harsh Lewis acids; this protocol uses mild conditions.
-
Reagents: 1-Boc-3-iodoazetidine (1.0 eq), Aryl Zinc Reagent (1.5 eq),
(10 mol%), Ligand (e.g., dimethyl fumarate). -
Step 1: Dissolve 1-Boc-3-iodoazetidine in anhydrous DMA under Argon.
-
Step 2: Add the Nickel catalyst and ligand. Stir for 10 min to activate.
-
Step 3: Add the Aryl Zinc reagent dropwise at 0°C.
-
Step 4: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Critical Control: Monitor by LCMS. Azetidine iodide is prone to
-elimination if heated excessively.
-
-
Step 5 (Deprotection): Treat the isolated Boc-intermediate with 4M HCl in Dioxane (0°C to RT).
-
Caution: Avoid strong aqueous acids which might hydrolyze the ring if left too long.
-
Protocol B: Comparative Microsomal Stability Assay
This assay quantifies the "Metabolic Shielding" effect.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrates: Test Compound (Azetidine analog) vs. Reference (Piperidine analog) at 1 µM.
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Pre-incubate microsomes + compound at 37°C for 5 min.
-
Initiate with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Calculation: Plot
vs. time. The slope gives .-
Success Metric: An improvement in
of >2x validates the scaffold switch.
-
Part 5: Case Study – Baricitinib (Olumiant)
Baricitinib (JAK1/JAK2 inhibitor) provides the definitive argument for azetidine over piperidine.
-
Structure: Contains a 3-azetidinyl-acetonitrile moiety linked to a pyrazole.
-
Design Rationale:
-
Early leads utilized larger rings (piperidines/pyrrolidines) but suffered from lower selectivity and metabolic liabilities.
-
The Azetidine Switch: Incorporating the azetidine ring reduced the molecular weight and LogP, improving the Lipophilic Ligand Efficiency (LLE) .
-
Vector: The spiro-like connectivity of the azetidine allowed the nitrile group to project precisely into the JAK binding pocket without the steric clash observed with a 6-membered ring.
-
Pathway Visualization: Metabolic Fate
The following diagram contrasts the metabolic fate of the two scaffolds, illustrating why the azetidine survives longer in vivo.
Figure 2: Comparative metabolic pathways showing the high stability of azetidine against oxidative hydroxylation.
References
-
Lowe, D. (2016). In the Pipeline: The Azetidine Connection. Science Translational Medicine. Link
-
Smith, J. M., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287.[2] Link
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8900-8935. (Context on 4-membered rings). Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
A Comparative Guide to In Vitro Metabolic Stability Assays for Azetidine-Containing Compounds
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold and the Imperative of Metabolic Stability
In the landscape of modern drug discovery, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structural motif.[1] Its unique physicochemical properties, including a rigid conformation, high sp3 character, and the ability to act as a bioisostere for larger rings like piperidine and pyrrolidine, offer medicinal chemists a powerful tool to enhance desirable drug-like properties.[2][3][4] Notably, the incorporation of an azetidine moiety has been shown to improve metabolic stability, a critical parameter that dictates a drug's half-life, bioavailability, and potential for drug-drug interactions.[2][5][6]
Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[5] Compounds with high metabolic stability are cleared from the body more slowly, which can lead to a longer duration of action and less frequent dosing. Conversely, low metabolic stability can result in rapid elimination, potentially compromising therapeutic efficacy.[5] Therefore, the early assessment of metabolic stability is a cornerstone of the drug development process, enabling the selection of candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage attrition.[7][8]
This guide provides a comprehensive comparison of in vitro metabolic stability assays with a specific focus on azetidine-containing compounds. We will delve into the mechanistic underpinnings of these assays, provide detailed experimental protocols, and discuss the unique metabolic considerations for this important class of molecules.
The Landscape of In Vitro Metabolic Stability Assays
A variety of in vitro systems are employed to assess metabolic stability, each offering a different level of complexity and insight into a compound's metabolic fate.[7][8] The most common systems include:
-
Liver Microsomes: These are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][9] Microsomal stability assays are a workhorse in early drug discovery for their simplicity, cost-effectiveness, and high-throughput capabilities.[10][11]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[7][10] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic clearance.
-
Liver S9 Fraction: This is a supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader assessment of Phase I and some Phase II metabolism.[8]
The choice of in vitro system depends on the stage of drug discovery and the specific questions being addressed. For initial screening and ranking of compounds, microsomal stability assays are often sufficient. As a compound progresses, more comprehensive studies using hepatocytes are typically warranted.
Experimental Workflow: The Liver Microsomal Stability Assay
The liver microsomal stability assay is a fundamental tool for evaluating the intrinsic clearance of a compound. The general workflow is designed to measure the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[12]
Caption: A typical workflow for an in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol for a Liver Microsomal Stability Assay[9][12][14][15]
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the azetidine-containing compound (e.g., 10 mM in DMSO).[9]
-
Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to the desired final concentration (typically 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[9][13]
-
NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP activity. A common system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13] This system ensures a sustained supply of NADPH during the incubation.
-
-
Incubation:
-
Pre-warm the diluted microsome solution and the test compound working solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and test compound mixture. The final concentration of the test compound is typically 1 µM.[9]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9][10]
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12][13] This step stops all enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[12][14]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / k .[14]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[12]
-
Comparative Metabolic Stability Data: Azetidine vs. Other Heterocycles
The incorporation of an azetidine ring can significantly enhance metabolic stability compared to other saturated heterocycles like piperidine.[15] The following table provides a hypothetical but representative comparison of in vitro metabolic stability data for an azetidine-containing compound against common benchmarks and a piperidine analog.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Azetidine Analog (Hypothetical) | 45 | 15.4 | Low |
| Piperidine Analog (Hypothetical) | 15 | 46.2 | Moderate to High |
| Verapamil (High Clearance Control) [5] | 8 | 86.6 | High |
| Dextromethorphan (Moderate Clearance Control) [5] | 25 | 27.7 | Moderate |
Data for Verapamil and Dextromethorphan are representative values from typical microsomal stability assays.[5]
This illustrative data highlights the potential for the azetidine scaffold to confer greater metabolic stability compared to a larger, more flexible piperidine ring. This is often attributed to the rigid nature of the four-membered ring, which can limit its ability to productively bind within the active sites of metabolizing enzymes.[1][3]
Unique Metabolic Fates of Azetidine-Containing Compounds
While generally conferring metabolic stability, the strained azetidine ring is not metabolically inert and can undergo unique biotransformation pathways. Understanding these pathways is crucial for a comprehensive assessment of a compound's metabolic profile.
Cytochrome P450-Mediated Metabolism
CYP enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[8] For azetidine-containing compounds, CYP-mediated oxidation can occur, although often at a slower rate compared to less strained rings.[15] A potential metabolic liability is α-carbon oxidation, which can lead to ring scission and the formation of reactive aldehyde metabolites.[16]
Caption: A potential bioactivation pathway for azetidine-containing compounds.
Non-CYP Mediated Metabolism
It is critical to recognize that metabolism is not solely dictated by CYP enzymes. Other enzyme systems can play a significant role in the clearance of azetidine-containing drugs.
-
Monoamine Oxidases (MAOs): These enzymes are important in the metabolism of neurotransmitters and other amines.[17][18] Depending on the substitution pattern, the nitrogen atom of the azetidine ring could be susceptible to oxidation by MAOs.
-
Glutathione S-Transferases (GSTs): The inherent ring strain of azetidines can make them susceptible to nucleophilic attack.[19][20] There have been reports of GST-catalyzed ring-opening of azetidines by glutathione, a direct conjugation pathway that occurs without prior bioactivation by CYPs.[19][21] This represents a potentially significant clearance pathway that would be missed in a standard microsomal stability assay but would be captured in assays using liver S9 fractions or hepatocytes.
Alternative and Confirmatory Assays
To gain a more complete understanding of the metabolic stability of an azetidine-containing compound, it is often necessary to employ a panel of in vitro assays.
| Assay | Key Enzymes | Phase of Metabolism | Rationale for Azetidine Compounds |
| Liver Microsomal Stability | CYPs, FMOs | Phase I | Primary screen for CYP-mediated metabolism.[8] |
| Liver S9 Stability | CYPs, FMOs, UGTs, SULTs, GSTs | Phase I & II | Broader assessment including cytosolic enzymes like GSTs.[8] |
| Hepatocyte Stability | Full complement of enzymes and transporters | Phase I & II | The "gold standard" for in vitro clearance prediction, capturing all relevant pathways.[7][10] |
| Recombinant Enzyme Assays | Specific CYP or other enzyme isoforms | Phase I or II | Used to identify the specific enzymes responsible for a compound's metabolism.[22] |
Regulatory Considerations and Future Directions
Regulatory agencies such as the FDA and EMA have established guidelines for in vitro drug-drug interaction and metabolism studies.[22][23] The International Council for Harmonisation (ICH) has also developed unified guidelines (M12) to streamline global drug development.[24] These guidelines emphasize the importance of understanding a drug's metabolic pathways early in development.
The continued interest in azetidine-containing compounds in drug discovery will undoubtedly drive further research into their metabolic fate. The development of more predictive in silico models and higher-throughput, more comprehensive in vitro assays will be crucial for accelerating the development of safe and effective medicines containing this valuable scaffold.
Conclusion
The azetidine ring is a powerful tool in the medicinal chemist's arsenal for designing drugs with improved pharmacokinetic properties, including enhanced metabolic stability. However, a thorough understanding of the potential metabolic pathways of these compounds is essential for successful drug development. A tiered approach to in vitro metabolic stability testing, starting with microsomal assays and progressing to more comprehensive systems like hepatocytes, provides the necessary data to select and optimize drug candidates. By carefully considering the unique chemistry and metabolic susceptibility of the azetidine scaffold, researchers can better predict the in vivo behavior of these promising molecules and ultimately deliver safer and more effective therapies to patients.
References
-
AxisPharm. Microsomal Stability Assay Protocol.
-
Benchchem. A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
-
PubMed Central. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5]-Stevens Rearrangement.
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
-
ACS Publications. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat.
-
Merck Millipore. Metabolic Stability Assays.
-
ResearchGate. Examples of biologically active drug leads containing azetidine.
-
PubMed. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation.
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
-
PubMed Central. Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450.
-
BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?.
-
Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay.
-
Taylor & Francis Online. Novel Advances in Biotransformation and Bioactivation Research – 2019 year in review.
-
Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies.
-
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study.
-
PubMed Central. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
-
Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
-
Benchchem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.
-
Benchchem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
-
Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs.
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
-
ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
-
PubMed Central. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software.
-
ResearchGate. The in vitro metabolic stability study of the selected compounds.
-
National Institutes of Health. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
-
MDPI. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
-
Agilent. Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
-
PubMed Central. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry.
-
Food and Drug Administration. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
-
ResearchGate. Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450.
-
PubMed Central. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
-
WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
-
ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery.
-
PubMed Central. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery.
-
PubMed. The Current Status of Monoamine Oxidase and Its Inhibitors.
-
ClinPGx. Role of MAO A and B in neurotransmitter metabolism and behavior.
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
-
ACS Publications. Azetidomonamide and Diazetidomonapyridone Metabolites Control Biofilm Formation and Pigment Synthesis in Pseudomonas aeruginosa.
-
PubMed. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The current status of monoamine oxidase and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Advances in Biotransformation and Bioactivation Research – 2019 year in review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioivt.com [bioivt.com]
- 23. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 24. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
comparing the efficacy of 2-bromo vs 3-bromopyridine linkers in targeted therapies
For researchers, scientists, and drug development professionals at the forefront of targeted therapies, the choice of a linker is a critical determinant of a conjugate's success. It is the architectural linchpin that dictates the stability, pharmacokinetics, and ultimate efficacy of an antibody-drug conjugate (ADC) or other targeted constructs.[1][2] This guide provides an in-depth technical comparison of two seemingly similar, yet functionally distinct, linker precursors: 2-bromopyridine and 3-bromopyridine. By examining their intrinsic chemical properties and the resulting impact on conjugate performance, we aim to equip you with the knowledge to make informed decisions in your drug development pipeline.
The Strategic Importance of the Linker in Targeted Therapy
The ideal linker in a targeted therapy must strike a delicate balance: it needs to be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also being labile enough to efficiently release the cytotoxic agent upon internalization into the target cell.[3][4] The chemical nature of the linker, including the point of attachment to the payload and the antibody, profoundly influences these characteristics.[5] Pyridine-based linkers have emerged as a versatile class of reagents in the bioconjugation toolkit, offering a scaffold for the attachment of a variety of payloads.[6]
Reactivity and Conjugation Efficiency: A Tale of Two Isomers
The initial step in creating a targeted conjugate involves the reaction of the bromopyridine linker with a nucleophilic handle on the payload or a modified antibody, typically a thiol group. The position of the bromine atom on the pyridine ring dictates the electrophilicity of the carbon atom to which it is attached, and thus, the rate and efficiency of the conjugation reaction.
2-Bromopyridine: The More Reactive Isomer
The 2-position (and the 4-position) of the pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This makes the carbon atom at the 2-position more susceptible to nucleophilic aromatic substitution (SNAr).[7] Consequently, 2-bromopyridine generally exhibits higher reactivity towards thiols compared to its 3-bromo counterpart.[8] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher conjugation yields.
3-Bromopyridine: A More Deliberate Conjugation
In contrast, the 3-position of the pyridine ring is less activated towards nucleophilic attack. While the SNAr reaction can still occur, it often requires more forcing conditions, such as higher temperatures or stronger bases, to proceed at a reasonable rate. This lower reactivity can be advantageous in certain scenarios, for instance, when a higher degree of selectivity is required in the presence of multiple potential nucleophiles.
Impact on Conjugate Stability and Payload Release
The stability of the resulting bond between the linker and the payload is paramount for the therapeutic index of the conjugate. An unstable linker can lead to premature release of the cytotoxic agent, causing systemic toxicity, while an overly stable linker may hinder the release of the payload at the target site, reducing efficacy.[4]
The electronic environment of the pyridine ring, dictated by the position of the heteroatom, influences the stability of the resulting thioether or ether bond. The linkage at the 2-position, being adjacent to the electron-withdrawing nitrogen, is generally more electron-deficient. This can render the bond more susceptible to nucleophilic attack or enzymatic cleavage within the cell, potentially leading to a faster and more efficient payload release. Conversely, the linkage at the 3-position is electronically more akin to a standard phenyl ether or thioether, which may impart greater stability in circulation.
Experimental Workflow for Comparative Efficacy Studies
To empirically determine the optimal linker for a specific targeted therapy, a head-to-head comparison is essential. Below are detailed protocols for the synthesis, characterization, and evaluation of ADCs utilizing both 2-bromopyridine and 3-bromopyridine linkers.
Diagram: Experimental Workflow
Caption: Workflow for comparing 2-bromo and 3-bromopyridine linkers in ADCs.
Protocol 1: Synthesis of Payload-Linker Constructs
This protocol describes the synthesis of a payload-linker construct using a generic thiol-containing payload and either 2-bromo or 3-bromopyridineacetic acid.
Materials:
-
Thiol-containing payload
-
2-Bromopyridineacetic acid or 3-Bromopyridineacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the thiol-containing payload (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve 2-bromopyridineacetic acid or 3-bromopyridineacetic acid (1.1 eq) and DCC (1.1 eq) in anhydrous DCM.
-
Add the solution from step 2 to the solution from step 1 dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired payload-linker construct.
Protocol 2: Antibody-Drug Conjugation
This protocol outlines the conjugation of the payload-linker constructs to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Payload-linker construct (from Protocol 1) in an organic co-solvent (e.g., DMSO)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
To the mAb solution in PBS, add a 5-10 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
Immediately add a 5-10 fold molar excess of the payload-linker construct (dissolved in a minimal amount of co-solvent) to the reduced mAb.
-
Incubate the reaction at 4°C for 4-16 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using an SEC column to remove unconjugated payload-linker and other small molecules.
Protocol 3: Characterization of ADCs
Drug-to-Antibody Ratio (DAR) Determination:
-
Analyze the purified ADC using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
The different drug-loaded species will elute as distinct peaks, allowing for the calculation of the average DAR.
Aggregation Analysis:
-
Use size-exclusion chromatography (SEC) to assess the level of aggregation in the ADC preparation.[10]
Antigen Binding Affinity:
-
Determine the binding affinity of the ADC to its target antigen using enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).[5]
Protocol 4: In Vitro and In Vivo Evaluation
Plasma Stability:
-
Incubate the ADCs in human and mouse plasma at 37°C for various time points.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload over time.[11][12]
Cell-Based Cytotoxicity Assay:
-
Treat target antigen-positive and antigen-negative cell lines with serial dilutions of the ADCs.
-
Measure cell viability after 72-96 hours to determine the IC50 value for each ADC.
In Vivo Efficacy Study:
-
Establish tumor xenografts in immunocompromised mice using an appropriate cancer cell line.
-
Administer a single dose of each ADC intravenously.
-
Monitor tumor volume and body weight over time to assess anti-tumor efficacy and toxicity.[13]
Data Summary and Interpretation
The following table provides a template for summarizing the expected and observed data from the comparative studies.
| Parameter | 2-Bromopyridine Linker | 3-Bromopyridine Linker | Rationale for Expected Outcome |
| Conjugation Efficiency | Higher | Lower | The 2-position is more activated for SNAr.[7] |
| Average DAR | Potentially higher | Potentially lower | Higher reactivity may lead to more payload attachment. |
| Plasma Stability | Potentially lower | Potentially higher | The C2-thioether/ether bond may be more labile. |
| In Vitro Potency (IC50) | Dependent on release rate | Dependent on release rate | Faster release may lead to higher initial potency. |
| In Vivo Efficacy | To be determined | To be determined | Dependent on the balance of stability and payload release. |
| Tolerability (Mice) | To be determined | To be determined | Higher stability of the 3-bromo linker may lead to better tolerability. |
Conclusion: Making an Informed Linker Choice
The selection between a 2-bromopyridine and a 3-bromopyridine linker is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the targeted therapy.
-
Choose a 2-bromopyridine linker when:
-
High conjugation efficiency and milder reaction conditions are a priority.
-
A more rapid or efficient intracellular payload release is desired, and the resulting conjugate demonstrates acceptable plasma stability.
-
-
Choose a 3-bromopyridine linker when:
-
Enhanced plasma stability is a primary concern to minimize off-target toxicity.
-
A more controlled and potentially slower payload release is acceptable or even desired for a particular mechanism of action.
-
The conjugation reaction can be optimized to achieve a satisfactory DAR.
-
Ultimately, the empirical data generated from the head-to-head comparison outlined in this guide will provide the definitive answer for your specific antibody, payload, and target. By systematically evaluating the impact of the bromine position on the critical attributes of your ADC, you can de-risk your development program and select the linker that provides the optimal balance of efficacy and safety.
References
-
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry. [Link]
-
Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. (2025). Creative Biolabs. [Link]
-
Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. (n.d.). ResearchGate. [Link]
-
(a) Previous work using monovinylpyridine or maleimide linkers for the generation of ADCs from native antibodies and (b) the divinylpyrimidine (DVP) linkers developed in this work generate homogeneous and stable ADCs via cysteine re-bridging (cross-linking). (n.d.). ResearchGate. [Link]
-
Forging stable relationships for Antibody-Drug Conjugates. (2019). Iksuda. [Link]
-
Development of next generation of linkers for antibody-drug conjugates (ADCs). (2023). American Chemical Society. [Link]
-
Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. (2016). mAbs. [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (2016). Molecular Pharmaceutics. [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (2012). mAbs. [Link]
-
ADC stability in plasma and serum via mass spectrometry. (n.d.). Sterling Pharma Solutions. [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. (2022). Springer Nature Experiments. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. [Link]
-
Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. (2016). Nature Chemical Biology. [Link]
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). Analytical Methods. [Link]
-
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). Bioconjugate Chemistry. [Link]
-
Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. (2025). MDPI. [Link]
-
Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody. (2017). RSC Advances. [Link]
-
Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
-
In vivo testing of drug-linker stability. (2014). Methods in Molecular Biology. [Link]
-
Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. (2004). Journal of the American Chemical Society. [Link]
-
Reaction of 2-Bromopyridine with Thiophenol a. (n.d.). ResearchGate. [Link]
-
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry. [Link]
-
Summary of commonly used linkers for the development of ADCs. (n.d.). ResearchGate. [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology. [Link]
-
Chapter 3: Linker Design and Impact on ADC Properties. (2021). Royal Society of Chemistry. [Link]
-
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (2022). Bioconjugate Chemistry. [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021). Macromolecules. [Link]
-
A Quantum Mechanism Study of the C-C Bond Cleavage to Predict the Bio-Catalytic Polyethylene Degradation. (2019). Frontiers in Chemistry. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]
-
Nickel-Catalyzed Transformation of Aryl 2-Pyridyl Ethers via Cleavage of the Carbon–Oxygen Bond: Synthesis of Mono-α-arylated Ketones. (2016). European Journal of Organic Chemistry. [Link]
-
The reactivity of thiol compounds with different redox states of leghaemoglobin: evidence for competing reduction and addition pathways. (1995). Biochimica et Biophysica Acta. [Link]
-
Part 2: Molecular Architecture of ADCs: Balancing Stability, Potency, and Selectivity. (2025). Medium. [Link]
-
Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. (2020). The Journal of Organic Chemistry. [Link]
-
The Chemistry Behind ADCs. (2021). Molecules. [Link]
-
Heterodinuclear Ru-Pt Complexes Bridged with 2,3-Bis(pyridyl)pyrazinyl Ligands: Studies on Kinetics, Deoxyribonucleic Acid/Bovine Serum Albumin Binding and Cleavage, In Vitro Cytotoxicity, and In Vivo Toxicity on Zebrafish Embryo Activities. (2022). ACS Omega. [Link]
-
Synthesis and Cleavage of Ethers. (2022). Longdom Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. Development of next generation of linkers for antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iksuda.com [iksuda.com]
- 7. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Integrated Kinetic Validation vs. Endpoint Optimization for Novel Heterocycles
Executive Summary
In the high-stakes environment of drug discovery, heterocyclic compounds constitute over 60% of small-molecule active pharmaceutical ingredients (APIs). The traditional validation of synthetic routes—relying on iterative, variable-at-a-time (OVAT) optimization and endpoint LCMS analysis—is increasingly becoming a bottleneck. It often fails to detect transient instabilities or kinetic traps until late-stage scale-up.
This guide objectively compares the Traditional Endpoint Approach against the Integrated Kinetic & Orthogonal Validation Workflow (the "Product"). We demonstrate that while the Integrated Workflow requires higher initial setup fidelity, it significantly reduces downstream failure rates, improves regioselectivity control, and aligns with modern Green Chemistry mandates.
Part 1: The Core Comparison
The fundamental difference lies in when and how data is acquired. Traditional methods treat a reaction as a "black box" with a start and finish. The Integrated Workflow treats the reaction as a dynamic system.
1.1 The "Hidden Failure" of Classical Validation
In classical validation, a chemist runs a reaction for a set time (e.g., 16 hours) and analyzes the result via LCMS.
-
Blind Spot 1 (Kinetic vs. Thermodynamic): If a desired kinetic product forms at 2 hours but degrades or isomerizes by 16 hours, the route is discarded as "low yielding" erroneously.
-
Blind Spot 2 (Response Factors): LCMS UV traces are non-quantitative without isolated standards. A "clean" trace can hide massive amounts of non-UV-active oligomers.
1.2 The Integrated Solution: Kinetic & Orthogonal Competence
Our validated workflow combines three pillars:
-
High-Throughput Experimentation (HTE): Parallel screening of 96+ conditions using Design of Experiments (DoE).
-
Process Analytical Technology (PAT): In situ monitoring (e.g., ReactIR or Flow-IR) to map reaction rates.
-
Orthogonal Analysis: Quantitative NMR (qNMR) for absolute mass balance, bypassing UV bias.
1.3 Comparative Performance Data
| Metric | Traditional Endpoint (OVAT) | Integrated Kinetic Workflow (HTE/PAT) | Impact |
| Optimization Time | 3–5 Weeks (Iterative) | 4–7 Days (Parallel) | 80% reduction in cycle time. |
| Success Rate (Scale-up) | ~45% (frequent re-optimization) | >90% (robust design space) | Prevents "scale-up shock." |
| Data Density | 1 Data Point / Experiment | >1000 Data Points (Temporal) | Reveals mechanism & induction periods. |
| Material Required | 50–100 mg / Reaction | 1–5 mg / Reaction (Micro-scale) | Critical for precious late-stage intermediates. |
| Green Metric (E-Factor) | High (Solvent/Workup intensive) | Optimized (Atom Economy focus) | Reduces waste by ~40%. |
Part 2: Validated Experimental Protocol
Case Study: Regioselective C-H Arylation of 7-Azaindole Challenge: 7-Azaindoles are privileged scaffolds in kinase inhibitors but suffer from competing N1-arylation vs. C3-arylation and catalyst poisoning by the pyridine nitrogen.
Phase 1: Micro-Scale HTE Screening (The "Wide Net")
Objective: Identify the catalyst/ligand/base combination that favors C3-selectivity.
-
Design: Use a 96-well block. Factorial design varying:
-
Pd Sources (4): Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd-PEPPSI.
-
Ligands (6): Phosphines (XPhos, BrettPhos) vs. N-heterocyclic carbenes.
-
Bases (4): Inorganic (K₂CO₃, Cs₂CO₃) vs. Organic (DBU).
-
-
Execution:
-
Dose solids using an automated powder dispenser (accuracy ±0.1 mg).
-
Add stock solutions of 7-azaindole and aryl bromide.
-
Seal and heat to 100°C for 12 hours.
-
-
Analysis: Rapid LCMS injection. Calculate "Area %" ratio of C3:N1 products.
-
Result: Identify Pd(OAc)₂/XPhos/Cs₂CO₃ in 1,4-dioxane as the lead hit (95:5 selectivity).
-
Phase 2: Kinetic Profiling via PAT (The "Deep Dive")
Objective: Validate reaction profile and determine the endpoint to prevent over-arylation.
-
Setup: 50 mL EasyMax reactor equipped with a ReactIR probe .
-
Procedure:
-
Charge solvent and base.[1] Establish background IR spectrum.
-
Add catalyst and ligand. Monitor for complex formation (shift in ligand bands).
-
Add substrates.
-
-
Monitoring: Track the disappearance of the C-H stretch (azaindole) and appearance of the C-C stretch (product).
-
Insight: If the reaction stalls at 60% conversion, add a second pulse of catalyst. This proves catalyst death vs. substrate inhibition.
-
Phase 3: Orthogonal Purity Check (The "Truth Serum")
Objective: Confirm absolute yield and mass balance.
-
Sampling: Take a crude aliquot (no workup).
-
Internal Standard: Add a known mass of 1,3,5-trimethoxybenzene.
-
qNMR: Acquire ¹H NMR with D1 relaxation delay > 30s.
-
Calculation: Compare integral of product diagnostic peak vs. internal standard.
-
Why? This detects inorganic salts and paramagnetic impurities that LCMS misses.
-
Part 3: Visualization of Workflows
Diagram 1: The Go/No-Go Decision Matrix
This logic flow ensures that only robust routes proceed to scale-up, saving resources.
Caption: Decision matrix for validating heterocyclic synthesis. The diamond nodes represent critical "kill steps" where traditional methods often fail to intervene.
Diagram 2: Integrated Experimental Setup
A visual representation of how the hardware components interact in the Integrated Workflow.
Caption: The closed-loop validation system. Real-time feedback allows for immediate correction of reaction parameters, unlike post-mortem offline analysis.
Part 4: Scientific Integrity & Green Chemistry
4.1 Causality in Experimental Choices
-
Why HTE? Heterocycles possess diverse electronic properties. A pyridine nitrogen can act as a directing group or a catalyst poison depending on the pH. HTE allows us to map this "electronic surface" statistically rather than intuitively [1].
-
Why qNMR? In heterocyclic synthesis, polymerization is a common side reaction. Polymers often precipitate or stick to LC columns. qNMR sees all protons in solution, providing the only "truth" regarding Reaction Mass Efficiency (RME) [2].
4.2 Sustainability (E-Factor)
The Integrated Workflow directly improves the E-Factor (kg waste / kg product).
-
Traditional: Large solvent volumes for workup of failed reactions.
-
Integrated: Micro-scale screening generates negligible waste. Validated kinetics prevent "over-cooking" reactions, reducing byproduct formation and purification burden [3].
References
-
High-Throughput Experimentation in Pharmaceutical Development. Source: American Chemical Society (ACS) Medicinal Chemistry Reviews. Context: Validates the shift from OVAT to parallel screening for complex scaffolds. URL:[Link]
-
Process Analytical Technology (PAT) for Real-Time Monitoring. Source: Journal of Pharmaceutical Innovation. Context: Establishes the regulatory and technical basis for in-situ monitoring. URL:[Link]
-
Green Chemistry Metrics in Heterocyclic Synthesis. Source: Royal Society of Chemistry (RSC) Green Chemistry. Context: Comparative analysis of E-factors in batch vs. optimized flow/HTE synthesis. URL:[Link]
-
Regioselective Functionalization of 7-Azaindoles. Source: Journal of Organic Chemistry. Context: Provides the chemical basis for the case study used in this guide. URL:[Link]
Sources
Azetidine Moieties: A Paradigm Shift in Fluorophore Design for Enhanced Quantum Yield
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Brighter Fluorophores
In the dynamic fields of cellular imaging, diagnostics, and drug discovery, the demand for brighter, more photostable, and highly efficient fluorescent probes is incessant. The fluorescence quantum yield (Φ), a fundamental parameter that dictates the efficiency of converting absorbed light into emitted fluorescence, is a critical determinant of a fluorophore's performance. A high quantum yield translates to brighter signals, enabling higher sensitivity and better image quality, which are paramount for resolving subcellular structures and detecting low-abundance biomolecules.
Traditionally, many organic fluorophores, particularly those relying on an intramolecular charge transfer (ICT) mechanism, are plagued by low quantum yields in aqueous environments. This is often due to non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, which quenches fluorescence. The groundbreaking work of Lavis and coworkers introduced a simple yet profound structural modification to address this limitation: the replacement of conventional N,N-dialkylamino groups with a strained four-membered azetidine ring.[1] This guide provides a comprehensive comparison of the quantum yields of fluorophores containing azetidine moieties against their traditional counterparts, supported by experimental data and a detailed protocol for quantum yield determination.
The Azetidine Advantage: Suppressing Non-Radiative Decay
The incorporation of an azetidine ring into various fluorophore scaffolds has emerged as a powerful and general strategy for significantly enhancing fluorescence quantum yield.[2] The superior performance of azetidinyl fluorophores can be attributed to the unique structural constraints imposed by the four-membered ring.
The strained nature of the azetidine ring restricts the rotation around the C–N bond, which is a key motion involved in the formation of the non-emissive TICT state.[3][4] By suppressing this non-radiative decay pathway, a larger fraction of the excited state population returns to the ground state via fluorescence, resulting in a dramatic increase in quantum yield. This effect is particularly pronounced in polar solvents like water, where traditional dialkylamino-substituted fluorophores often exhibit significant quenching.[5][6]
Furthermore, the electron-donating ability of the azetidine nitrogen is comparable to that of a dimethylamino group, ensuring that the desirable spectral properties (absorption and emission maxima) of the parent fluorophore are largely maintained.[1] The ability to introduce substituents at the 3-position of the azetidine ring offers an additional avenue for fine-tuning the photophysical properties of the fluorophore with high precision.[1][7]
Comparative Analysis of Quantum Yields: A Data-Driven Overview
The benefits of incorporating azetidine moieties are evident across a wide range of fluorophore classes. The following tables summarize the stark contrast in quantum yields between azetidine-containing fluorophores and their traditional N,N-dialkylamino analogues.
Table 1: Quantum Yield Comparison of Coumarin Derivatives
| Fluorophore Structure | Substituent | Solvent | Quantum Yield (Φ) | Reference |
| 7-Amino-4-methylcoumarin | N,N-Dimethylamino | HEPES buffer (pH 7.3) | 0.19 | [5] |
| 7-Amino-4-methylcoumarin | Azetidinyl | HEPES buffer (pH 7.3) | 0.96 | [5] |
| 7-Amino-4-methylcoumarin | N,N-Diethylamino | Water | ~0.2 | [5] |
| 7-Amino-4-methylcoumarin | Azetidinyl | Water | ~0.9 | [5] |
Table 2: Quantum Yield Comparison of Purine Analogs
| Fluorophore Core | Substituent | Solvent | Quantum Yield (Φ) | Reference |
| Thieno-pyrimidine | N,N-Dimethylamino | Aqueous solution | <0.1% | [7] |
| Thieno-pyrimidine | Azetidinyl | Aqueous solution | 64% | [7] |
| Isothiazolo-pyrimidine | N,N-Dimethylamino | Aqueous solution | 0.1% | [4] |
| Isothiazolo-pyrimidine | Azetidinyl | Aqueous solution | 6% | [4] |
Table 3: Quantum Yield Comparison of Rhodamine and Other Dyes
| Fluorophore Scaffold | Substituent | Solvent | Quantum Yield (Φ) | Reference |
| Rhodamine | N,N-Dimethylamino | Water | Varies, often moderate | [1] |
| Rhodamine (Janelia Fluor series) | Azetidinyl | Water | Substantially increased | [1] |
| Naphthalimide | N,N-Dimethylamino | Water | Low | [6] |
| Naphthalimide | Azetidinyl | Water | 0.199 | [6] |
| Malachite Green | N,N-Dimethylamino | - | Low | [3] |
| Malachite Green | Azetidinyl | - | 2.6-fold increase | [3] |
The data unequivocally demonstrates that the substitution of N,N-dialkylamino groups with azetidine rings leads to a remarkable enhancement in fluorescence quantum yield, often by several fold. This makes azetidine-containing fluorophores superior alternatives for demanding imaging applications.
Experimental Protocol: Relative Quantum Yield Determination
The following is a detailed, step-by-step methodology for determining the relative fluorescence quantum yield of a fluorophore in solution, a widely accepted and reliable method.[5] This protocol uses a well-characterized fluorescent standard with a known quantum yield.
Principle
The relative quantum yield (ΦS) of a sample is calculated by comparing its fluorescence intensity to that of a reference standard (ΦR) with a known quantum yield, under identical experimental conditions. The fundamental equation is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and reference, respectively.
Materials and Instrumentation
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length, matched for both absorbance and fluorescence measurements.
-
Fluorophore Sample: Compound of interest.
-
Fluorescence Standard: A well-characterized fluorophore with a known quantum yield in the desired solvent and spectral region (e.g., Quinine sulfate in 0.1 M H2SO4, Φ = 0.546; Fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Spectroscopic Grade Solvents: High purity and free of fluorescent impurities.
Step-by-Step Procedure
-
Selection of a Reference Standard: Choose a reference standard that has an absorption profile overlapping with the sample to allow excitation at the same wavelength.[8]
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the reference standard in the chosen solvent.
-
Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7] A typical range of absorbances to prepare is 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of the sample and the reference standard.
-
Record the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectra for all prepared solutions of the sample and the reference standard.
-
Ensure that the excitation wavelength is the same for both the sample and the reference.
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the reference standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots. The plot should be linear for absorbances below 0.1.
-
-
Calculation of Quantum Yield:
-
Use the gradients from the plots to calculate the quantum yield of the sample using the following equation:
ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)
Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance. If the same solvent is used for both the sample and the reference, the refractive index term (nS2 / nR2) becomes 1.
-
Experimental Workflow Diagram
Caption: Workflow for relative quantum yield determination.
Mechanism of Quantum Yield Enhancement by Azetidine
The significant increase in quantum yield observed in azetidinyl fluorophores is primarily due to the suppression of non-radiative decay from the excited state. The key mechanism at play is the inhibition of Twisted Intramolecular Charge Transfer (TICT).
In many conventional fluorophores with N,N-dialkylamino groups, upon photoexcitation, the molecule can undergo a conformational change where the amino group twists relative to the aromatic core. This twisting leads to the formation of a low-energy, non-emissive TICT state, from which the molecule returns to the ground state without emitting a photon. This process is a major contributor to fluorescence quenching, especially in polar solvents that stabilize the charge-separated TICT state.
The rigid, four-membered ring of the azetidine moiety sterically hinders this twisting motion. By locking the nitrogen atom in a more planar configuration with respect to the fluorophore's aromatic system, the formation of the TICT state is energetically disfavored. Consequently, the excited state is more likely to decay radiatively through the emission of a photon, leading to a higher fluorescence quantum yield.
Caption: Simplified Jablonski diagrams comparing decay pathways.
Conclusion and Future Outlook
The incorporation of azetidine moieties represents a significant advancement in fluorophore design, providing a robust and widely applicable strategy to enhance quantum yield. By mitigating non-radiative decay through the suppression of TICT state formation, azetidinyl fluorophores offer superior brightness and performance, particularly in challenging aqueous environments. This has led to the development of new generations of high-performance probes for advanced imaging techniques. The ability to further functionalize the azetidine ring opens up exciting possibilities for creating fluorophores with finely tuned spectral and chemical properties, tailored for specific biological applications. For researchers and drug development professionals, the adoption of azetidine-containing fluorophores can lead to more sensitive and reliable assays, ultimately accelerating scientific discovery.
References
-
Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30), e202200765. [Link]
-
Bassolino, G., Nançoz, C., Thiel, Z., Bois, E., Vauthey, E., & Rivera-Fuentes, P. (2018). Photolabile coumarins with improved efficiency through azetidinyl substitution. Chemical Science, 9(2), 481-485. [Link]
-
Rama, E., et al. (2018). High Photostability in Nonconventional Coumarins with Far-Red/NIR Emission through Azetidinyl Substitution. The Journal of Organic Chemistry, 83(18), 11035-11044. [Link]
-
FluorTools. (n.d.). Calculate fluorescence quantum yield. [Link]
-
Zhou, J., Lin, X., Ji, X., Xu, S., Liu, C., & Dong, X. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters, 22(12), 4746–4751. [Link]
-
Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2015). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 12(3), 244-250. [Link]
-
Lee, H. L., et al. (2021). Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. Chemical Science, 12(15), 5483-5491. [Link]
-
Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship, University of California. [Link]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
-
Resch-Genger, U., Rurack, K., & Spieles, M. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1551. [Link]
-
Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Liu, X., et al. (2016). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolecular Charge Transfer. Journal of the American Chemical Society, 138(22), 6960-6963. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Determination of the photoluminescence quantum yield of diluted dye solutions in highly scattering media by pulsed photoacoustic spectroscopy [opg.optica.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. edinst.com [edinst.com]
- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
Safety Operating Guide
Personal protective equipment for handling 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine
Topic: Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: The Core Directive – Operational Safety Strategy
Immediate Safety Alert: The "Bridging Principle" Protocol As of 2026, no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) or specific Safety Data Sheet (SDS) exists for 2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine (CAS 1622197-09-2).
Therefore, this guide utilizes Control Banding (Band 4/5) . We derive the safety profile by "bridging" the hazards of its two pharmacophores:
-
3-Bromopyridine moiety: Known to be Fatal in contact with skin (Acute Tox.[1] 2) and toxic if swallowed.[1][2][3][4][5][6]
-
Azetidine moiety: A strained, four-membered amine known to be Corrosive (Skin Corr. 1B) and a potential alkylating agent.
Verdict: Treat this compound as a high-potency, skin-absorbing corrosive . Standard "lab safety" is insufficient; high-containment protocols are required.
Part 2: Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the mechanism of injury. This is not just about compliance; it is about preventing irreversible biological interaction.
| Hazard Class | Source Fragment | Mechanism of Action | Critical Risk |
| Acute Dermal Toxicity | 3-Bromopyridine | Lipophilic halogenated pyridine penetrates the stratum corneum rapidly, delivering systemic toxicity. | Systemic Poisoning via skin contact.[4][7] |
| Skin/Eye Corrosivity | Azetidine Ring | The strained ring is highly reactive (nucleophilic attack). Upon contact with moisture (mucosa), it can cause chemical burns. | Permanent Eye Damage or chemical burns. |
| Respiratory Sensitization | Combined Structure | Reactive amines can act as haptens, binding to proteins to trigger immune responses. | Anaphylaxis or chronic sensitization. |
Part 3: The PPE Matrix (Personal Protective Equipment)
This system relies on Redundancy . A single barrier failure should not result in exposure.
Hand Protection (The "Double-Shell" Protocol)
Standard nitrile gloves are insufficient for prolonged contact due to the permeation potential of halogenated pyridines.
-
Inner Layer: Low-Density Polyethylene (PE) Laminate (e.g., Silver Shield® or 4H®).
-
Why: These provide broad-spectrum chemical resistance against small, lipophilic organics that permeate nitrile.
-
-
Outer Layer: Nitrile (minimum 5 mil / 0.12 mm) .
-
Why: Provides mechanical strength (grip) and protects the inner laminate from tears.
-
-
Change Frequency: Immediately upon splash; otherwise, every 60 minutes.
Eye & Face Protection[1][2][3][4][6][9][10][11][12][13]
-
Primary: Chemical Splash Goggles (Indirect Vented).
-
Why: Safety glasses allow vapors/aerosols to bypass the lens. The corrosive nature of the azetidine moiety requires a gas-tight seal around the eyes.
-
-
Secondary: Face Shield (8-inch minimum).
-
Requirement: Mandatory if handling >500 mg or working with liquid solutions outside a sealed reactor.
-
Respiratory Protection
-
Primary Control: All handling must occur inside a Class II Type A2 Biosafety Cabinet or a Chemical Fume Hood certified for hazardous vapors.
-
Secondary (Emergency/Spill): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).
-
Note: N95 masks offer zero protection against the vapors of the bromopyridine fragment.
-
Body Protection
-
Lab Coat: Tyvek® (Disposable) or Nomex® (if flammability is a concurrent risk from solvents).
-
Wrist Protection: Tape the outer glove cuff to the lab coat sleeve (chem-tape) to prevent skin exposure at the wrist gap.
Part 4: Operational Protocol (Donning & Doffing)
The highest risk of exposure occurs not during the reaction, but during the removal (doffing) of contaminated PPE.
Workflow Visualization
Figure 1: Safe Handling Workflow. Note the decontamination step prior to doffing outer gloves.
Step-by-Step Doffing (The "Beak" Method)
-
Decon: While still in the hood, wipe outer nitrile gloves with a solvent-soaked wipe (Ethanol or DCM, depending on solubility) to remove gross contamination. Discard wipe as hazardous waste.
-
Outer Glove Removal: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one (creating a "bag" for the waste).
-
Goggles/Face Shield: Handle only by the straps. The front is considered contaminated.
-
Coat: Unzip/unbutton. Remove by peeling back from the neck and shoulders, turning the sleeves inside out so the contaminated exterior is trapped inside.
-
Inner Gloves: Remove last. Do not touch the outside of the inner gloves with bare skin.
-
Wash: Immediately wash hands and forearms with soap and water.
Part 5: Emergency Response & Disposal
Spill Management (< 10 mL/g):
-
Evacuate the immediate area.
-
Don full PPE (Double gloves, Goggles, Tyvek).
-
Absorb liquid with vermiculite or sand. Do not use combustible materials (paper towels) if the compound is neat (azetidines can be flammable).
-
Neutralize: Wipe the surface with a dilute acid solution (e.g., 1M HCl) to protonate the azetidine amine, reducing its volatility and nucleophilicity. Caution: This may generate heat.
Waste Disposal:
-
Segregation: Do not mix with general organic waste. Segregate into a container labeled: "High Hazard: Halogenated / Corrosive Amine."
-
Quenching: If possible, quench residual material in the reaction vessel with dilute acid before disposal to deactivate the azetidine ring.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Control Banding. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
